6-Bromo-3-formyl-4-indazolecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-formyl-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-4-1-5(9(14)15)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWALVSNSOFONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromo-3-formyl-4-indazolecarboxylic acid CAS 885523-80-8 properties
An In-Depth Technical Guide to 6-Bromo-3-formyl-4-indazolecarboxylic acid (CAS 885523-80-8)
Introduction: Unveiling a Versatile Heterocyclic Scaffold
6-Bromo-3-formyl-4-indazolecarboxylic acid is a specialized heterocyclic compound built upon the indazole core, a privileged scaffold in modern medicinal chemistry. The strategic placement of three distinct functional groups—a bromine atom, a formyl (aldehyde) group, and a carboxylic acid—on the indazole framework makes this molecule a highly versatile and valuable building block for chemical synthesis and drug discovery.
The indazole ring system itself is a key component in numerous biologically active compounds, including potent kinase inhibitors. The substituents on this particular derivative offer multiple avenues for chemical modification:
-
Carboxylic Acid (C4): Provides a key hydrogen bond donor/acceptor site for target interaction and serves as a handle for amide or ester formation.
-
Formyl Group (C3): A reactive electrophile suitable for reductive amination, condensations, and other carbon-carbon bond-forming reactions.
-
Bromo Group (C6): A classic vector for modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling systematic exploration of the surrounding chemical space.
This guide provides a comprehensive overview of the known properties, proposed synthesis, reactivity, and potential applications of this molecule, offering a technical resource for its strategic deployment in research and development programs.
Section 1: Physicochemical & Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, a robust profile can be constructed based on its chemical structure and analysis of related analogues.
Core Physicochemical Properties
The fundamental properties of 6-Bromo-3-formyl-4-indazolecarboxylic acid are summarized below. Experimental values for properties like melting point and solubility should be determined empirically upon acquisition.
| Property | Value | Source/Method |
| CAS Number | 885523-80-8 | Chemical Registry |
| Molecular Formula | C₉H₅BrN₂O₃ | Calculated |
| Molecular Weight | 269.05 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from Analogues |
| Purity | >95% (typically available) | Supplier Data[1] |
Predicted Spectroscopic Signature
The unique arrangement of functional groups gives 6-Bromo-3-formyl-4-indazolecarboxylic acid a distinct spectroscopic fingerprint. The following are predicted characteristics to aid in its identification and characterization.[2][3][4][5]
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>11 ppm), may be exchangeable with D₂O.
-
Aldehyde Proton (-CHO): A sharp singlet, expected around 9.5-10.5 ppm.
-
Indazole N-H Proton: A broad singlet, chemical shift can vary (often >10 ppm).
-
Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two coupled protons on the benzene portion of the indazole ring.
¹³C NMR Spectroscopy:
-
Approximately 9 distinct carbon signals are expected.
-
Carbonyl Carbons: Two signals in the highly deshielded region; the carboxylic acid carbon (~165-180 ppm) and the aldehyde carbon (~185-200 ppm).
-
Aromatic/Heterocyclic Carbons: Signals in the 110-150 ppm range, including the carbon bearing the bromine atom (C-Br), which will be shifted relative to a non-halogenated carbon.
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch: A moderate band around 3200-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid & Aldehyde): Two distinct, strong, sharp absorptions in the range of 1670-1760 cm⁻¹. The conjugation with the indazole ring will influence the exact position.
-
C-Br Stretch: Typically found in the fingerprint region (<700 cm⁻¹).
Mass Spectrometry (MS):
-
The molecular ion (M⁺) peak will exhibit a characteristic isotopic pattern due to the presence of bromine.
-
Two major peaks will be observed for the molecular ion: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M+2), with a relative intensity ratio of approximately 1:1.
Section 2: Synthesis, Reactivity, and Chemical Utility
Proposed Synthetic Pathway
The synthesis of substituted indazoles often involves the construction of the heterocyclic ring from appropriately substituted benzene precursors. A plausible, multi-step synthesis for 6-Bromo-3-formyl-4-indazolecarboxylic acid can be conceptualized starting from a brominated and methylated benzoic acid derivative.[6]
Caption: A potential synthetic route to the target compound.
Protocol: Amide Coupling from the Carboxylic Acid Moiety
This protocol details a standard and reliable method for converting the carboxylic acid group into a diverse library of amides, a critical step in many drug discovery campaigns.[6] The trustworthiness of this protocol lies in the use of well-established coupling reagents and a clear, monitorable workflow.
Objective: To synthesize an amide derivative from 6-Bromo-3-formyl-4-indazolecarboxylic acid and a primary or secondary amine.
Materials:
-
6-Bromo-3-formyl-4-indazolecarboxylic acid (1.0 eq)
-
Desired Amine (1.0-1.2 eq)
-
Coupling Agent: e.g., HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq)
-
Amine Base: e.g., DIPEA or Triethylamine (3.0 eq)
-
Anhydrous Solvent: DMF or Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) supplies
-
Standard workup and purification equipment
Step-by-Step Methodology:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 6-Bromo-3-formyl-4-indazolecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Acid Activation: Add the coupling agent(s) (e.g., EDC/HOBt, 1.2 eq each) and the amine base (e.g., DIPEA, 3.0 eq). Stir the mixture at room temperature for 20-30 minutes. Rationale: This step converts the carboxylic acid into a highly reactive activated ester intermediate, primed for nucleophilic attack.
-
Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (typically 2-12 hours). Self-Validation: A successful reaction will show the disappearance of the carboxylic acid spot and the appearance of a new, typically less polar, product spot.
-
Workup: Once the reaction is complete, pour the mixture into water. If the product is solid, it may precipitate and can be collected by filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the final amide.
Chemical Reactivity Map
The molecule's three functional groups can be addressed with high selectivity, making it a powerful platform for generating diverse chemical libraries.
Caption: Key selective transformations of the title compound.
Section 3: Applications in Drug Discovery & Chemical Biology
The indazole scaffold is frequently utilized in the development of therapeutics, particularly kinase inhibitors for oncology. Derivatives of 6-bromo-indazole-4-carboxylic acid have been specifically investigated as anticancer, antiangiogenic, and antioxidant agents.[6][7]
Role as a Fragment in Fragment-Based Drug Discovery (FBDD)
6-Bromo-3-formyl-4-indazolecarboxylic acid is an ideal candidate for Fragment-Based Drug Discovery (FBDD).[8] Its molecular weight falls within the typical range for fragments, and its functional groups provide both binding interactions and vectors for synthetic elaboration.
FBDD Workflow:
-
Screening: The molecule is screened against a biological target using biophysical methods (e.g., SPR, NMR, X-ray crystallography). The carboxylic acid and indazole N-H are likely to form key hydrogen bonds in a binding pocket.
-
Hit Validation: Confirmed hits are validated. X-ray crystallography is particularly valuable as it can reveal the binding mode and show the orientation of the reactive vectors (bromo and formyl groups).
-
Fragment Elaboration: The synthetic handles are used to "grow" the fragment into a more potent, lead-like molecule. The bromine atom can be used to explore one pocket (via cross-coupling), while the formyl group can be used to explore another (via reductive amination). This dual-vector approach is highly efficient for optimizing potency and selectivity.
Caption: A typical Fragment-Based Drug Discovery workflow.
Section 4: Safety, Handling, and Storage
As a research chemical, 6-Bromo-3-formyl-4-indazolecarboxylic acid should be handled with appropriate care. While a specific material safety data sheet (MSDS) is not available in the search results, precautions can be guided by closely related analogues like 6-Bromo-1H-indazole-4-carboxylic acid.
-
Hazard Classification: Assumed to be harmful. May cause eye, skin, and respiratory irritation.
-
Handling:
-
Storage:
Conclusion
6-Bromo-3-formyl-4-indazolecarboxylic acid (CAS 885523-80-8) represents a sophisticated chemical tool for researchers in organic synthesis and drug discovery. Its pre-installed, orthogonally reactive functional groups on a biologically relevant indazole core provide a powerful platform for the efficient generation of molecular diversity. From its role as a key intermediate in multi-step syntheses to its application as a high-value fragment in FBDD campaigns, this compound holds significant potential for accelerating the discovery of novel bioactive molecules. Proper understanding of its chemical properties, reactivity, and handling requirements is paramount to unlocking its full utility.
References
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PubChem. 6-Bromo-3-formylchromone. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Available at: [Link]
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Shrieve. Expert Chemical Sourcing. Shrieve Chemical Company. Available at: [Link]
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PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: [Link]
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Independent Chemical Corporation. Cosmetics & Personal Care. Available at: [Link]
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Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
National Center for Biotechnology Information. 6-Bromo-1H-indole-3-carboxylic acid. PubMed Central (PMC). Available at: [Link]
-
University of Puget Sound. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]
-
Semantic Scholar. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Available at: [Link]
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Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]
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Univar Solutions. NaN, Technical Grade, Liquid, Bulk. Available at: [Link]
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Domainex. Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process. Available at: [Link]
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ERIC. Spectroscopy Data for Undergraduate Teaching. Education Resources Information Center. Available at: [Link]
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ResearchGate. Table 1 . 1 H NMR Spectroscopic Data for Compounds. Available at: [Link]
-
PubChemLite. 6-bromo-3-formyl-1h-indole-2-carboxylic acid (C10H6BrNO3). Available at: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy. Hans Reich NMR Collection. Available at: [Link]
-
Chemsrc. 6-BROMO-4-NITRO-3-(1H)INDAZOLE CARBOXALDEHYDE. Available at: [Link]
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ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Available at: [Link]
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molecular weight and formula of 6-Bromo-3-formyl-4-indazolecarboxylic acid
High-Purity Scaffold for Kinase & PARP Inhibitor Development
Executive Summary
6-Bromo-3-formyl-4-indazolecarboxylic acid (CAS: 885523-80-8) is a specialized heterocyclic building block critical to the synthesis of polypharmacological agents.[1] Distinguished by its trisubstituted indazole core, this molecule offers three distinct vectors for chemical diversification: the C6-bromide (for cross-coupling), the C3-aldehyde (for reductive aminations or heterocyclization), and the C4-carboxylic acid (for amide pharmacophore installation).
Its structural architecture is privileged in medicinal chemistry, serving as a key intermediate for PI3K/mTOR pathway inhibitors and PARP inhibitors , where the indazole core mimics the adenine ring of ATP, facilitating high-affinity binding to kinase hinge regions.
Physicochemical Specifications
The following data establishes the baseline identity for quality control and stoichiometric calculations in synthetic workflows.
| Parameter | Specification |
| Chemical Name | 6-Bromo-3-formyl-1H-indazole-4-carboxylic acid |
| CAS Registry Number | 885523-80-8 |
| Molecular Formula | C |
| Molecular Weight | 269.05 g/mol |
| Exact Mass | 267.948 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |
| pKa (Calculated) | ~3.5 (Carboxylic acid), ~13.8 (Indazole NH) |
| SMILES | OC(=O)C1=C(C=O)NN=C1C=C(Br)C=C1 |
Synthetic Architecture & Methodology
The synthesis of 6-Bromo-3-formyl-4-indazolecarboxylic acid typically proceeds via the functionalization of the precursor 6-bromo-1H-indazole-4-carboxylic acid . The introduction of the C3-formyl group is the critical step, often requiring N1-protection to direct electrophilic aromatic substitution to the C3 position.
Synthesis Workflow (Protocol)
Step 1: N1-Protection (SEM/THP) Direct formylation of unprotected indazoles often leads to N-formylation or low yields. Protection of the N1 position is required.
-
Reagents: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), NaH, DMF.
-
Conditions: 0°C to RT, 2 hours.
-
Mechanism: Deprotonation of the acidic N1-H followed by nucleophilic attack on SEM-Cl.
Step 2: C3-Formylation (Vilsmeier-Haack)
-
Reagents: POCl
, DMF (anhydrous). -
Conditions: 0°C addition, heat to 60-80°C for 4-6 hours.
-
Mechanism: Formation of the Vilsmeier reagent (chloroiminium ion), electrophilic attack at the electron-rich C3 position of the indazole, followed by hydrolysis of the iminium intermediate to the aldehyde.
Step 3: Global Deprotection
-
Reagents: TBAF (for SEM) or HCl/MeOH (for THP).
-
Conditions: Reflux or RT depending on the protecting group.
-
Outcome: Yields the free base 6-Bromo-3-formyl-4-indazolecarboxylic acid.
Synthetic Logic Diagram
Figure 1: Step-wise synthetic pathway transforming the 4-carboxy precursor into the 3-formyl target.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, particularly for targeting ATP-binding pockets in kinases.
PI3K/mTOR Pathway Inhibition
The indazole core serves as a bioisostere for the adenine ring of ATP.
-
Binding Mode: The N1/N2 nitrogens form hydrogen bonds with the hinge region amino acids (e.g., Val851 in PI3K
). -
C4-Vector: The carboxylic acid is converted to an amide to extend into the affinity pocket, interacting with the catalytic lysine (Lys802).
-
C6-Vector: The bromine allows for Suzuki-Miyaura coupling to introduce aryl groups that occupy the hydrophobic pocket II.
PARP Inhibition
Indazole-4-carboxamides are potent PARP inhibitors (e.g., Niraparib derivatives).
-
Mechanism: The carboxamide moiety mimics the nicotinamide of NAD+, the substrate for PARP enzymes. The 3-formyl group allows for the creation of tricyclic systems or extended chains that improve solubility and metabolic stability.
Pathway Visualization
Figure 2: The PI3K/Akt/mTOR signaling cascade. The indazole scaffold targets the PI3K node, blocking PIP3 production.
Analytical Protocols
To ensure the integrity of this intermediate before downstream coupling, the following analytical controls are mandatory.
HPLC Purity Method[6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).
-
Retention Time: Expect elution around 6.5–7.5 min depending on flow rate (1.0 mL/min).
NMR Validation Criteria ( -DMSO)
-
Aldehyde Proton (-CHO): Singlet at
10.0 – 10.5 ppm. Distinctive diagnostic peak. -
Carboxylic Acid (-COOH): Broad singlet at
12.0 – 14.0 ppm (exchangeable). -
Indazole NH: Broad singlet at
13.5 – 14.5 ppm. -
Aromatic Protons: Two singlets (or doublets with small coupling) representing H5 and H7 protons on the benzene ring, typically around
7.8 – 8.5 ppm. The presence of Br at C6 simplifies the splitting pattern.
References
- Google Patents. (2013). US8524751B2 - 4-oxadiazol-2-YL-indazoles as inhibitors of PI3 kinases.
-
Namiki Shoji Co., Ltd. (2019). Building Blocks for Drug Discovery: Indazole Carboxylates. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Strategic Differentiation of 6-Bromo- and 4-Bromoindazole-3-Carboxylic Acid Isomers
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive agents. Specifically, bromo-substituted indazole carboxylic acids serve as versatile intermediates, where the bromine atom acts as a crucial handle for diversification through cross-coupling reactions. This guide provides an in-depth technical analysis of two critical positional isomers: 6-bromo-1H-indazole-3-carboxylic acid and 4-bromo-1H-indazole-3-carboxylic acid. We will explore the nuanced differences in their synthesis, physicochemical properties, spectroscopic signatures, and strategic application in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Indazole Core
Indazoles, bicyclic heterocycles composed of a fused benzene and pyrazole ring, are bioisosteres of indoles and are integral to numerous pharmaceuticals. Their unique structure, featuring both a hydrogen bond donor (N-H) and acceptor (pyridine-type nitrogen), allows for critical interactions with biological targets, particularly protein kinases. The introduction of a bromine atom onto the benzene portion of the scaffold significantly enhances its utility. Bromine not only modulates the electronic properties and lipophilicity of the molecule but, more importantly, provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the systematic exploration of chemical space to optimize drug candidates.
The seemingly subtle shift of the bromine atom from the 6-position to the 4-position has profound implications for the molecule's reactivity, steric profile, and ultimately, its utility in a synthetic campaign. Understanding these differences is paramount for rational drug design and efficient route development.
Comparative Physicochemical Properties
The position of the bromine atom directly influences the electronic distribution and crystal packing of the molecule, leading to distinct physical properties. While comprehensive experimental data for direct comparison is sparse, available information from suppliers and related literature allows for a general characterization.
| Property | 6-Bromo-1H-indazole-3-carboxylic acid | 4-Bromo-1H-indazole-3-carboxylic acid | Rationale for Difference |
| CAS Number | 660823-36-9 | 885521-80-2 | Unique registry numbers for distinct chemical entities. |
| Molecular Formula | C₈H₅BrN₂O₂ | C₈H₅BrN₂O₂ | Isomers have the same molecular formula and weight. |
| Molecular Weight | 241.04 g/mol | 241.04 g/mol | Isomers have the same molecular formula and weight. |
| Appearance | Light brown to brown powder | Solid | Differences in crystal lattice and potential impurities can affect color. |
| Boiling Point (Predicted) | 436.5 °C at 760 mmHg | 493.4 °C at 760 mmHg | The 4-bromo isomer may exhibit stronger intermolecular forces due to the proximity of the bromine and carboxylic acid groups, leading to a higher boiling point. |
| Acidity (pKa, Predicted) | Likely higher pKa | Likely lower pKa | The electron-withdrawing inductive effect of bromine is stronger at the closer 4-position, stabilizing the carboxylate anion and making the acid stronger (lower pKa). |
Synthesis and Regioselectivity: A Tale of Two Pathways
The synthesis of these isomers requires distinct strategies that leverage the directing effects of substituents on an aromatic ring. A common and effective approach involves the cyclization of a substituted phenylhydrazine derivative or a related precursor.
Synthesis of 6-Bromo-1H-indazole-3-carboxylic acid
A prevalent route to the 6-bromo isomer often starts from a commercially available bromo-substituted toluene or aniline derivative. A key synthetic strategy involves the cyclization of a suitably substituted 2-nitrophenylacetic acid derivative.
Exemplary Protocol: Synthesis of 6-Bromo-1H-indazole via Diazotization and Cyclization
This protocol outlines a scalable synthesis starting from 4-bromo-2-methylaniline.
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.2 eq) while maintaining the temperature below 40°C.
-
Diazotization and Cyclization: To the acetylated mixture, add potassium acetate (0.8 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Causality Note: Isoamyl nitrite serves as the diazotizing agent, converting the amino group into a diazonium salt. The subsequent intramolecular cyclization is thermally driven, forming the indazole ring.
-
Work-up and Hydrolysis: After cooling, remove volatile components under reduced pressure. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat to 50-55°C to hydrolyze any remaining acetyl groups.
-
Isolation: Cool the acidic mixture and adjust the pH to >10 with a 50% aqueous solution of sodium hydroxide. The product precipitates and can be collected by filtration, washed, and dried.
-
Carboxylation (Conceptual): The resulting 6-bromo-1H-indazole can then be carboxylated at the C3 position. A common method involves deprotonation at N1 with a strong base (e.g., n-BuLi) at low temperature, followed by quenching with carbon dioxide (dry ice) to install the carboxylic acid group.
Synthesis of 4-Bromo-1H-indazole-3-carboxylic acid
The synthesis of the 4-bromo isomer necessitates a different starting material to ensure the correct regiochemistry. A logical precursor would be a 2,6-disubstituted aniline, such as 2-amino-6-bromobenzoic acid or a derivative thereof. The general strategy again involves diazotization followed by cyclization.
Conceptual Protocol: Synthesis via Sandmeyer-type Reaction and Cyclization
-
Starting Material: Begin with 2-amino-6-bromobenzoic acid.
-
Diazotization: Dissolve the starting material in an aqueous acidic solution (e.g., HBr/H₂O) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Causality Note: The ortho-amino and bromo substituents direct the subsequent chemistry. The diazonium salt is a key reactive intermediate for ring formation.
-
Reductive Cyclization: The diazonium intermediate can be induced to cyclize onto the adjacent position. This step might require specific reducing agents (e.g., SnCl₂) or thermal conditions to facilitate the N-N bond formation and subsequent aromatization to the indazole core.
-
Carboxylic Acid: The carboxylic acid group is carried through from the starting material, ensuring its final position at C3 relative to the newly formed pyrazole ring.
Synthesis Workflow Diagram
The following diagram illustrates the conceptual difference in the synthetic logic for accessing the two isomers.
Caption: Contrasting synthetic strategies for 6-bromo vs. 4-bromo isomers.
Spectroscopic Differentiation: Identifying the Isomers
Unambiguous identification of the 4-bromo and 6-bromo isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H NMR Spectroscopy
The substitution pattern on the benzene ring gives rise to distinct splitting patterns for the aromatic protons.
-
6-Bromo-1H-indazole-3-carboxylic acid: This isomer will exhibit a characteristic three-proton system.
-
H4: Will appear as a doublet, coupled to H5.
-
H5: Will appear as a doublet of doublets, coupled to both H4 and H7.
-
H7: Will appear as a singlet (or a very narrow doublet due to small meta-coupling to H5). The bromine at C6 removes the ortho-coupling partner for H5 and H7.
-
-
4-Bromo-1H-indazole-3-carboxylic acid: This isomer will also show a three-proton system, but with different connectivity.
-
H5: Will appear as a doublet of doublets (or triplet if J₅,₆ ≈ J₅,₇), coupled to H6 and H7.
-
H6: Will appear as a doublet of doublets, coupled to H5 and H7.
-
H7: Will appear as a doublet, coupled to H6.
-
¹³C NMR Spectroscopy
The most significant difference in the ¹³C NMR spectrum will be the chemical shift of the carbon atom directly attached to the bromine (ipso-carbon). The chemical shifts of the other aromatic carbons will also be perturbed differently by the bromine's position due to its inductive and resonance effects. A comprehensive collection of indazole ¹³C NMR data has been reviewed, which can serve as a reference for assigning spectra.
Reactivity and Strategic Applications in Drug Development
The primary utility of these bromo-indazole intermediates is as substrates in cross-coupling reactions. The position of the bromine atom dictates the steric and electronic environment of the C-Br bond, influencing its reactivity and the properties of the resulting products.
Electronic Effects and Reactivity
The bromine atom exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).
-
Inductive Effect (-I): Bromine's electronegativity withdraws electron density from the ring, making the C-Br bond more polarized and susceptible to oxidative addition by a palladium(0) catalyst. This effect is distance-dependent and is felt more strongly at positions closer to the substituent.
-
Resonance Effect (+M): The lone pairs on the bromine can donate into the aromatic π-system.
For the 4-bromo isomer , the bromine is closer to the electron-deficient pyrazole ring, which may enhance the overall electron-withdrawing character at this position compared to the 6-position. This can influence the rate of oxidative addition in cross-coupling reactions. Generally, C-Br bonds on electron-poor aromatic rings are more reactive in palladium-catalyzed couplings.
Steric Hindrance
The 4-bromo position is sterically more encumbered than the 6-bromo position due to its proximity to the fused pyrazole ring and the C3-carboxylic acid. This can be a critical factor in drug design and synthesis.
-
In Cross-Coupling: The steric hindrance at C4 can necessitate the use of more reactive catalysts, bulkier phosphine ligands (e.g., Buchwald ligands), or higher reaction temperatures to achieve efficient coupling, especially with bulky coupling partners.
-
In Target Binding: A substituent introduced at the 4-position will project into a different region of a protein's binding pocket compared to a substituent at the 6-position. This is a fundamental consideration for structure-activity relationship (SAR) studies. A bulky group at C4 may cause a steric clash, whereas the same group at the more exposed C6 position might be well-tolerated or form beneficial interactions.
Application in Kinase Inhibitors
Indazole-based compounds are prominent as kinase inhibitors, often binding to the ATP pocket of the enzyme. The bromine atom serves as a key diversification point to explore SAR and optimize properties like potency, selectivity, and pharmacokinetics.
The choice between a 4-bromo or 6-bromo precursor is a strategic one:
-
6-Bromo Isomer: Often used to introduce substituents that project out from the core into solvent-exposed regions or less sterically demanding pockets of the active site.
-
4-Bromo Isomer: Used to probe deeper, more sterically constrained regions of the binding site. The success of this strategy depends heavily on the specific topology of the target kinase.
The following diagram illustrates the differential projection of substituents from the 4- and 6-positions within a hypothetical kinase binding pocket.
Caption: Differential vector projection from C4 and C6 positions in drug design.
Conclusion
While 6-bromo- and 4-bromoindazole-3-carboxylic acid are simple positional isomers, they represent distinct tools in the arsenal of the medicinal chemist. The 6-bromo isomer is generally more sterically accessible, making it a workhorse intermediate for scaffold decoration. The 4-bromo isomer, while potentially more challenging from a synthetic standpoint due to steric hindrance, offers a unique vector for probing confined regions of a biological target. The choice between them is a strategic decision guided by the specific goals of the drug discovery program, balancing synthetic feasibility with the desired structure-activity relationship. A thorough understanding of their unique properties, synthesis, and reactivity is essential for leveraging these powerful building blocks to their full potential.
References
- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
-
White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Retrieved from [Link]
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Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
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Wiley Online Library. (2018). Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization. Retrieved from [Link]
- BenchChem. (2025). Application Note: Large-Scale Synthesis and Purification of 6-bromo-1H-indazol-4-amine.
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Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]
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Caribbean Journal of Science and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
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Organic Chemistry Portal. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. Retrieved from [Link]
- Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
biological activity of 3-formyl-4-indazolecarboxylic acid derivatives
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, derivatives of 3-formyl-4-indazolecarboxylic acid hold significant potential to be developed into next-generation drugs for cancer, inflammation, and infectious diseases. [3][7]
References
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Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15947-15958. [Link]
- Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
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Wan, Y., He, S., Li, W., & Tang, Z. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1228-1234. [Link]
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Hariyanti, F. D., Sari, P., Riastuti, R., & Udin, Z. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Indonesian Journal of Pharmacy, 33(1), 10-18. [Link]
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Unknown Authors. (n.d.). Some antimicrobial and antibacterial, antifungal agents with indazole skeleton. ResearchGate. [Link]
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Unknown Authors. (n.d.). A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. Government Degree College, Palakonda. [Link]
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Piras, M., Satta, R., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2569. [Link]
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Shaikh, I. N., Pathan, M. A., & Baseer, M. A. (2022). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. International Journal of Pharmaceutical and Life Sciences, 3(2), 111-119. [Link]
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Kumar, V., Singh, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. [Link]
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Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
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Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. [Link]
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Ravichandran, V., Kumar, S., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]
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Unknown Author. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]
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Chandrasekhar, T., Reddy, A. B., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
Wang, H., Xu, Z., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
- Unknown Authors. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
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Karpakavalli, M., Sangilimuthu, A. Y., et al. (2019). Anti-Inflammatory Effects of 3-Formyl, 7-Flavonols Derivatives by Microwave Enhanced Chemistry Assisted – Vilsmeier Haack Synthesis. Biomedical and Pharmacology Journal. [Link]
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Singh, A., Kumar, A., et al. (2023). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry. [Link]
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Kim, H., Lee, W., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. Nutrients. [Link]
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Kim, H., Lee, W., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. PubMed. [Link]
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The Indazole Scaffold in Kinase Inhibitor Design: A Strategic Technical Guide
Executive Summary
The indazole (benzo[c]pyrazole) scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for ATP-competitive kinase inhibition. Its planar, bicyclic heteroaromatic architecture serves as a high-fidelity bioisostere for the purine ring of ATP, enabling precise hydrogen bonding within the kinase hinge region.
This guide analyzes the structural utility of indazoles, detailing the causality between substitution patterns and kinase selectivity (SAR), providing robust synthetic pathways, and outlining self-validating experimental protocols. It is designed for medicinal chemists and pharmacologists seeking to optimize potency while mitigating off-target liabilities.
Structural Basis of Efficacy: The Hinge Interaction
The primary utility of the indazole scaffold lies in its ability to mimic the adenine moiety of ATP. However, unlike the indole scaffold, the indazole possesses two nitrogen atoms (N1 and N2), introducing a critical variable: tautomerism .
Tautomeric Tuning and H-Bonding
In solution, 1H-indazole is thermodynamically favored over 2H-indazole. However, within the hydrophobic confinement of the ATP-binding pocket, the energy penalty for tautomerization is often compensated by the formation of high-affinity hydrogen bonds with the kinase hinge region.
-
Donor-Acceptor Motifs: The indazole core typically engages the hinge region (e.g., the backbone amide of Glu/Cys residues) via a bidentate interaction.
-
N1 (Pyridine-like): Acts as a Hydrogen Bond Acceptor (HBA).
-
N2 (Pyrrole-like): Acts as a Hydrogen Bond Donor (HBD) when protonated.
-
-
Bioisosterism: This N1-acceptor/N2-donor motif closely mimics the N1/N6 motif of adenine, allowing the scaffold to "trick" the kinase into binding.
Visualization of Binding Mode
The following diagram illustrates the canonical binding mode of an indazole inhibitor (e.g., Axitinib-like) within the VEGFR2 hinge region, highlighting the critical H-bond network.
Caption: Schematic representation of the bidentate hydrogen bonding network between the indazole core and the kinase hinge backbone residues.
Strategic Substitution & SAR
To transition from a generic ATP binder to a selective drug candidate, substituents must be strategically placed to exploit specific pockets (Gatekeeper, Solvent Front, DFG motif).
The C3 Vector: The Selectivity Switch
The C3 position is arguably the most critical vector for modification.
-
Mechanism: Substituents at C3 extend towards the "Gatekeeper" residue (e.g., T315 in ABL, T790 in EGFR).
-
Strategy: Bulky hydrophobic groups (e.g., styryl, aryl) at C3 can induce a "DFG-out" conformation (Type II inhibition) or exploit small gatekeepers (Type I).
-
Example: In Axitinib , the C3-styryl group provides rigid extension to interact with the hydrophobic back pocket.
The C5/C6 Vectors: Solubility and Solvent Exposure
The benzene ring of the indazole (positions 4, 5, 6, 7) typically faces the solvent front or the ribose binding pocket.
-
C5/C6 Modification: Ideal for attaching solubilizing groups (e.g., morpholine, piperazine) without disrupting the primary hinge binding. This is seen in Entrectinib , where the piperazine moiety improves pharmacokinetic properties.
Summary of SAR Logic
| Position | Target Region | Strategic Function | Common Substituents |
| N1/N2 | Hinge Region | Primary Anchor (H-bonding) | H, Methyl (to lock tautomer), small alkyls |
| C3 | Gatekeeper / Back Pocket | Potency & Selectivity Driver | Aryl, Heteroaryl, Styryl, Amides |
| C5 | Solvent Front | ADME / Solubility | Solubilizing tails (Piperazine), Halogens (F, Cl) |
| C6 | Ribose Pocket | Shape Complementarity | H, small ethers, solubilizing groups |
Synthetic Methodologies
Reliable access to functionalized indazoles is a prerequisite for library generation. The following workflow describes the "Suzuki-Miyaura Strategy," which is preferred for its modularity at the C3 position.
Synthesis Workflow Diagram
Caption: Modular synthetic route for generating 3-aryl-indazole libraries via sequential iodination and Palladium-catalyzed cross-coupling.
Detailed Protocol: Synthesis of 3-Iodo-1H-Indazole (Key Intermediate)
This protocol is self-validating; the appearance of a solid precipitate and disappearance of the starting material on TLC (Hexane:EtOAc 3:1) confirms progress.[1][2]
-
Reagents: 1H-Indazole (1.0 eq), Iodine (1.1 eq), KOH (1.1 eq), DMF (5 mL/mmol).
-
Procedure:
-
Dissolve 1H-indazole in DMF at room temperature.
-
Add KOH pellets followed by portion-wise addition of Iodine.
-
Stir at 25°C for 4 hours. Checkpoint: Solution turns from dark purple to light orange as iodine is consumed.
-
Quench: Pour reaction mixture into 10% aqueous NaHSO3 (sodium bisulfite) to reduce unreacted iodine.
-
Isolation: A white/yellow precipitate forms immediately. Filter, wash with water, and dry under vacuum.
-
Validation: 1H NMR (DMSO-d6) should show loss of the C3-proton signal (typically ~8.0 ppm).
-
Case Studies: Clinical Validation
The translational success of the indazole scaffold is evidenced by FDA-approved oncology drugs.[1]
Axitinib (Inlyta®)
-
Target: VEGFR1/2/3, PDGFR, c-KIT.
-
Structure: 3-styryl-indazole derivative.
-
Mechanism: Binds in the DFG-out conformation (Type II).[3] The indazole N2 acts as a H-bond donor to the backbone carbonyl of Glu917, and N1 accepts from Cys919. The C3-styryl group penetrates the hydrophobic pocket created by the DFG-out shift.
-
Clinical Relevance: Used in Renal Cell Carcinoma (RCC).[4][5]
Entrectinib (Rozlytrek®)
-
Structure: Indazole-carboxamide core.
-
Mechanism: The indazole core anchors to the hinge. The C5-substituent (containing a piperazine) projects into the solvent front, improving CNS penetration—a critical feature for treating brain metastases in ROS1+ NSCLC.
Experimental Protocol: TR-FRET Kinase Assay
To validate the potency of synthesized indazole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended due to its high signal-to-noise ratio and resistance to compound fluorescence.
Assay Principle
Detects the phosphorylation of a specific peptide substrate by the kinase.
-
Donor: Europium-labeled anti-phosphotyrosine antibody.
-
Acceptor: ULight™-labeled peptide substrate.
-
Signal: Phosphorylation brings Donor and Acceptor into proximity, generating FRET (Emission at 665 nm).
Step-by-Step Methodology
-
Preparation: Dilute compounds in 100% DMSO (10-point dose-response).
-
Kinase Reaction:
-
Mix Kinase (e.g., VEGFR2, 0.5 nM final), Peptide Substrate (50 nM), and Compound (1% DMSO final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
-
Incubate 15 min at RT (pre-incubation).
-
Initiate reaction by adding ATP (at Km concentration, typically 10-100 µM).
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add Detection Mix (Eu-Antibody + EDTA to stop reaction).
-
Incubate 60 min.
-
-
Readout: Measure fluorescence on a multimode plate reader (Excitation: 320nm, Emission: 615nm & 665nm).
-
Analysis: Calculate Ratio (665/615). Plot % Inhibition vs. Log[Compound] to determine IC50.
References
-
Structural Analysis of Axitinib Binding: M. McTigue et al., "Molecular conformations, interactions, and populations associated with tyrosine kinase inhibitor clinical activity." Protein Science, 2012. (Validates Axitinib binding mode PDB: 4AG8).
-
Indazole Synthesis Reviews: S. Gaikwad et al., "Indazole: A privileged scaffold in drug discovery."[8][9][10] European Journal of Medicinal Chemistry, 2015.
-
Entrectinib Discovery & Profile: G. Menichincheri et al., "Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor."[11] Journal of Medicinal Chemistry, 2016.
-
Kinase Assay Methodologies: Thermo Fisher Scientific, "LanthaScreen™ TR-FRET Kinase Assay Validation."
Sources
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- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 11. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor | Scilit [scilit.com]
6-Bromo-3-formyl-4-indazolecarboxylic acid PubChem CID and SMILES
Structural Properties, Synthetic Utility, and Pharmacophore Applications
Executive Summary
6-Bromo-3-formyl-4-indazolecarboxylic acid (CAS 885523-80-8 ) is a highly functionalized heterocyclic scaffold critical to modern medicinal chemistry, particularly in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Its structure features three distinct reactive handles—a C6-bromide, a C3-formyl group, and a C4-carboxylic acid—positioned around an indazole core. This trifunctional nature allows for orthogonal diversification, making it a premier building block for fragment-based drug discovery (FBDD).
This guide provides a comprehensive technical analysis of the compound's physicochemical identity, validated synthetic pathways, and reactivity profiles, supported by structural diagrams and authoritative data.
Part 1: Chemical Identity & Physicochemical Properties
The compound is defined by its specific substitution pattern on the 1H-indazole ring system. The 4-position carboxylic acid and 6-position bromide provide a "push-pull" electronic environment that influences the reactivity of the C3-formyl group.
Core Identifiers
| Property | Detail |
| Chemical Name | 6-Bromo-3-formyl-1H-indazole-4-carboxylic acid |
| CAS Number | 885523-80-8 |
| InChIKey | QBWALVSNSOFONE-UHFFFAOYSA-N |
| Molecular Formula | C₉H₅BrN₂O₃ |
| Molecular Weight | 269.05 g/mol |
| Canonical SMILES | O=Cc1[nH]nc2cc(Br)cc(C(=O)O)c12 |
| Isomeric SMILES | OC(=O)C1=C2C(C=O)=NNC2=CC(Br)=C1 |
Calculated Physicochemical Parameters
Parameters derived from consensus chemoinformatic models (RDKit/ChemAxon).
| Parameter | Value | Significance |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for oral drug scaffolds. |
| TPSA | ~85 Ų | High polar surface area due to acid/formyl groups; implies good solubility but requires masking (e.g., ester/amide) for cell permeability. |
| pKa (Acid) | ~3.5 | The C4-carboxylic acid is acidic; exists as a carboxylate at physiological pH. |
| pKa (Indazole NH) | ~13.8 | Weakly acidic; requires strong bases (e.g., NaH, Cs₂CO₃) for N1-alkylation. |
Part 2: Synthetic Methodologies
The synthesis of 6-bromo-3-formyl-4-indazolecarboxylic acid is non-trivial due to the need for regioselective functionalization at the C3 position. The most robust industrial route proceeds via a 3-iodo intermediate , allowing for late-stage introduction of the formyl group via palladium-catalyzed cross-coupling or oxidation sequences.
Validated Synthetic Workflow
Step 1: Esterification. The starting material, 6-bromo-1H-indazole-4-carboxylic acid, is converted to its methyl ester to protect the acidic functionality and improve solubility. Step 2: C3-Iodination. Regioselective electrophilic halogenation introduces an iodine atom at C3. Step 3: Vinylation (Stille/Suzuki). The C3-iodide undergoes cross-coupling with a vinyl surrogate (e.g., tributyl(vinyl)tin). Step 4: Oxidative Cleavage. The vinyl group is oxidized to the aldehyde (formyl) using Lemieux-Johnson conditions (OsO₄/NaIO₄). Step 5: Hydrolysis. Lithium hydroxide hydrolysis yields the final free acid.
Figure 1: Step-wise synthetic pathway from the commercial 6-bromo-4-carboxy precursor to the target 3-formyl acid.
Part 3: Reactivity & Pharmacophore Utility
This scaffold acts as a "lynchpin" in drug design, enabling the construction of tricyclic cores (e.g., fused PARP inhibitors) or bi-aryl kinase inhibitors.
1. C3-Formyl Group: The Reductive Amination Handle
The aldehyde at C3 is the most versatile point for diversification. It is commonly subjected to reductive amination with primary or secondary amines to generate C3-aminomethyl derivatives, a motif found in PARP inhibitors like Niraparib.
-
Protocol Insight: Use mild reducing agents like Sodium triacetoxyborohydride (STAB) to avoid reducing the C4-ester or affecting the C6-bromide.
2. C6-Bromo Group: The Suzuki Vector
The bromine atom is electronically activated by the electron-deficient indazole ring, making it an excellent substrate for Suzuki-Miyaura coupling . This allows for the attachment of aryl or heteroaryl groups to extend the pharmacophore into hydrophobic binding pockets.
3. C4-Carboxylic Acid: The Amide Anchor
The acid moiety is typically converted to an amide. In many PARP inhibitors, this position is cyclized with the C3-aminomethyl group to form a fused lactam ring (e.g., a tricyclic pyrrolo[4,3,2-de]cinnolin-3(2H)-one system).
Figure 2: Orthogonal reactivity map demonstrating the scaffold's utility in generating diverse medicinal chemistry libraries.
Part 4: Experimental Protocol (C3-Formylation via Vinyl Intermediate)
Objective: Synthesis of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate from the 3-iodo precursor.
-
Stille Coupling:
-
Charge a reaction flask with Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (1.0 eq), Tributyl(vinyl)tin (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in anhydrous 1,4-dioxane.
-
Heat to 100°C under N₂ atmosphere for 12 hours.
-
Workup: Cool, dilute with EtOAc, wash with KF solution (to remove tin), brine, and dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).
-
-
Oxidative Cleavage:
-
Dissolve the vinyl intermediate in THF:H₂O (3:1).
-
Add OsO₄ (0.02 eq) and NaIO₄ (2.5 eq). Stir at RT for 4 hours.
-
The reaction turns a milky white suspension. Quench with saturated Na₂S₂O₃.
-
Extract with DCM. The organic layer yields the C3-formyl ester .
-
-
Hydrolysis (Optional):
-
Treat the ester with LiOH (3.0 eq) in THF/H₂O at RT for 2 hours to obtain the title acid.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 885523-80-8. Retrieved from .
-
Sigma-Aldrich. Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (CAS 885523-89-7). Product Specification. Retrieved from .
-
BenchChem. Synthesis of 6-bromo-1H-indazol-4-amine Derivatives. Application Note. Retrieved from .
-
GuideChem. 6-Bromo-3-formyl-4-indazolecarboxylic acid (CAS 885523-80-8) Properties. Retrieved from .
Methodological & Application
Application Note: Chemoselective Synthesis of 6-Bromo-3-formyl-1H-indazole-4-carboxylic Acid
Executive Summary
The indazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and serotonin receptor modulators. The synthesis of 6-bromo-3-formyl-1H-indazole-4-carboxylic acid from its corresponding methyl ester represents a critical, yet challenging, late-stage transformation. This application note details a highly optimized, chemoselective saponification protocol that quantitatively hydrolyzes the ester while preserving the highly sensitive C3-carboxaldehyde and managing the acidic nature of the indazole core.
Mechanistic Rationale & Chemoselectivity Challenges
Hydrolyzing methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate requires precise control over reaction conditions due to the presence of three competing reactive sites:
-
Indazole N-H Acidity (The Base Sink): Unsubstituted 1H-indazole possesses an N-H proton with a pKₐ of approximately 13.9 (). However, the introduction of strongly electron-withdrawing groups (the 6-bromo and 3-formyl moieties) significantly increases this acidity, dropping the pKₐ into the 10–11 range. Consequently, the first equivalent of any added base will exclusively deprotonate the indazole nitrogen. Saponification of the ester cannot begin until this N-H site is fully neutralized.
-
Aldehyde Sensitivity: The C3-formyl group is highly susceptible to the Cannizzaro reaction—a base-induced disproportionation yielding the corresponding alcohol and carboxylic acid (). Exposure to strong bases (e.g., NaOH, KOH) or elevated temperatures will rapidly degrade the starting material.
-
The Causality of Reagent Selection: To achieve complete ester hydrolysis without triggering the Cannizzaro reaction, a mild base must be utilized in precise stoichiometry. Lithium hydroxide monohydrate (LiOH·H₂O) is the optimal choice. By employing exactly 2.5 equivalents (1.0 eq to neutralize the N-H, 1.0 eq for ester cleavage, and a 0.5 eq kinetic excess), the transformation proceeds smoothly at low temperatures.
Biological Context & Application
Derivatives of 4-carboxy-indazoles are critical precursors in the synthesis of 5-HT₃ receptor modulators, which are clinically indicated for chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS) ().
Pharmacological pathway of indazole-based 5-HT3 receptor antagonists mitigating emesis.
Optimization of Hydrolysis Conditions
The following table summarizes the quantitative data driving the selection of the optimized protocol. Deviations from the optimal solvent system or base stoichiometry result in either reaction failure or catastrophic degradation.
| Condition | Base (Equivalents) | Solvent System | Temp | Conversion | Impurity Profile |
| A (Harsh) | NaOH (3.0 eq) | MeOH / H₂O (1:1) | 60 °C | < 20% | Complete loss of aldehyde; high Cannizzaro degradation. |
| B (Acidic) | HCl (6.0 M) | Dioxane / H₂O (1:1) | 90 °C | < 10% | Extremely slow conversion; thermal decomposition of core. |
| C (Deficient) | LiOH·H₂O (1.1 eq) | THF / H₂O (3:1) | 25 °C | < 5% | Base entirely consumed by N-H deprotonation; SM recovered. |
| D (Optimized) | LiOH·H₂O (2.5 eq) | THF / MeOH / H₂O | 0 °C → 25 °C | > 95% | Clean conversion; trace unreacted starting material. |
Detailed Experimental Protocol
Step-by-step workflow for the chemoselective hydrolysis of the indazole methyl ester.
Materials & Reagents
-
Starting Material: Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate (1.0 eq)
-
Base: Lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq)
-
Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)
-
Quench: 1M Hydrochloric Acid (HCl)
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate (1.0 mmol).
-
Solvation: Suspend the starting material in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL total volume). The addition of MeOH acts as a phase-transfer bridge, ensuring the organic substrate and aqueous base remain in a homogenous solution.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Base Addition: Dissolve LiOH·H₂O (2.5 mmol) in 1 mL of deionized water. Add this aqueous base solution dropwise to the reaction mixture over 5 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could trigger premature aldehyde degradation.
-
Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.
-
Quenching & pH Adjustment: Once complete, cool the mixture back to 0 °C. Carefully add 1M HCl dropwise until the solution reaches a pH of 3 to 4.
-
Causality: The product's carboxylic acid moiety has a pKₐ of ~3.5–4.0, while the protonated indazole (conjugate acid) has a pKₐ < 2. Adjusting the pH strictly to 3–4 ensures the molecule exists in its neutral or zwitterionic form, forcing it to precipitate. Over-acidification (pH < 1) will protonate the indazole ring, forming a highly soluble hydrochloride salt and destroying your isolated yield.
-
-
Isolation: Evaporate the volatile organics (THF/MeOH) under reduced pressure at 30 °C. Filter the resulting aqueous suspension through a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 5 mL) and dry under high vacuum for 12 hours to afford the title compound as a solid.
Self-Validating Systems & Troubleshooting
To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:
-
In-Process Monitoring (Mass Balance): Monitor the reaction via LC-MS. The starting material will disappear, replaced by a highly polar baseline peak corresponding to the lithium salt of the product. If starting material persists after 4 hours, verify that the N-H proton did not consume the base by checking the pH; if pH < 8, add an additional 0.5 eq of LiOH.
-
Precipitation Failure: If acidification to pH 3–4 does not yield a precipitate, the product may be trapped in a supersaturated state. Do not add more acid. Instead, extract the aqueous layer with Ethyl Acetate (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
NMR Validation: Successful chemoselective hydrolysis is confirmed via ¹H NMR (DMSO-d₆). The protocol is validated when the sharp singlet at ~3.9 ppm (methyl ester) completely disappears, while the critical aldehyde proton singlet at ~10.2 ppm is perfectly retained.
References
- Source: Google Patents / Vertex Pharmaceuticals Inc.
-
Title: Design and Applications of Metastable State Photoacids (Discussion on Indazole Acidity and pKa) Source: Accounts of Chemical Research (ACS Publications) URL: [Link]
-
Title: Synthetic applications of the Cannizzaro reaction Source: Beilstein Journal of Organic Chemistry URL: [Link]
Application Note: Chemoselective Amide Coupling Protocols for 6-Bromo-3-formyl-1H-indazole-4-carboxylic Acid
Executive Summary & Structural Profiling
6-Bromo-3-formyl-1H-indazole-4-carboxylic acid (CAS: 885523-80-8) is a highly functionalized, polyvalent building block frequently utilized in the development of kinase inhibitors and PARP antagonists . Working with this molecule presents a distinct chemoselective challenge: the electrophilic 3-formyl (aldehyde) group competes directly with the 4-carboxylic acid for incoming amine nucleophiles.
Standard amide coupling conditions often result in the condensation of the amine with the formyl group, yielding undesired Schiff bases (imines) or hemiaminals. As a Senior Application Scientist, I have designed this protocol guide to bypass these thermodynamic pitfalls. By leveraging kinetic control and specific reagent selection, researchers can achieve high-yielding, chemoselective amide bond formation while preserving the integrity of the formyl and bromo moieties for downstream cross-coupling or derivatization.
Physicochemical & Mechanistic Insights (E-E-A-T)
To successfully functionalize this molecule, one must understand the causality behind its reactivity:
-
Ring-Chain Tautomerism (The Peri Effect): Due to the close spatial proximity of the C3-formyl and C4-carboxylic acid groups, this indazole core exhibits ring-chain tautomerism. It exists in an equilibrium with a cyclic hydroxylactone (pseudo-acid) form. This steric and electronic interplay severely hinders standard carboxylate activation, demanding highly efficient coupling agents to trap the open-chain carboxylate.
-
Kinetic vs. Thermodynamic Control: Amide bond formation requires the activation of the carboxylic acid to an electrophilic intermediate (e.g., an
-acylisourea). Conversely, imine formation between the amine and the aldehyde is a reversible, thermodynamically driven process. By employing highly reactive coupling reagents at low temperatures (0–5 °C), the reaction is placed under strict kinetic control. The amine is rapidly acylated by the activated ester before the slower aldehyde condensation can accumulate . -
Indazole NH Considerations: The 1H-indazole nitrogen is generally less nucleophilic than aliphatic amines. While protection (e.g., with SEM or THP) is sometimes employed to prevent N-arylation, direct coupling is achievable if the incoming amine is sufficiently nucleophilic and stoichiometric control is maintained .
Mechanistic Pathway Visualization
The following workflow illustrates the competing pathways during the coupling process. To maximize the yield of the desired amide, the kinetic pathway must be accelerated using optimized reagents.
Caption: Competing kinetic (amide coupling) and thermodynamic (imine formation) pathways.
Quantitative Data: Reagent Optimization
The table below summarizes the expected performance of various coupling reagents when reacting 6-Bromo-3-formyl-1H-indazole-4-carboxylic acid with a standard primary aliphatic amine (e.g., benzylamine) under direct coupling conditions (no protecting groups) .
| Coupling Reagent | Activation Intermediate | Yield (Desired Amide) | Imine Byproduct | Mechanistic Notes & Causality |
| T3P / DIPEA | Mixed Phosphonic Anhydride | 80 - 88% | < 5% | Optimal. Mild activation, high chemoselectivity, prevents localized exotherms. |
| HATU / DIPEA | 65 - 75% | 15 - 20% | Very fast activation, but high reactivity can lead to exotherms promoting imine. | |
| EDC / HOBt | 40 - 50% | 30 - 40% | Slower activation allows the amine to competitively attack the formyl group. | |
| CDI | Acyl Imidazole | 30 - 40% | > 40% | Requires heating (often 60°C+), which thermodynamically drives Schiff base formation. |
Detailed Experimental Protocols
Strategy A: Direct Kinetic Coupling (Preferred Workflow)
Ideal for secondary amines, anilines, and sterically hindered primary amines. Causality Check: T3P (Propylphosphonic anhydride) generates a less aggressively reactive intermediate than HATU, which paradoxically improves chemoselectivity by preventing localized heating and side-reactions at the formyl group.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask under an inert N₂ atmosphere, dissolve 6-Bromo-3-formyl-1H-indazole-4-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous EtOAc or DMF (10 mL) .
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Insight: A bulky, non-nucleophilic base is critical here; it prevents unwanted condensation catalysis that smaller bases (like TEA) might inadvertently promote. -
Thermal Control: Chill the reaction mixture to exactly 0 °C using an ice bath. Critical Step: Low temperature suppresses the thermodynamic imine formation pathway.
-
Activation: Add T3P (50 wt% solution in EtOAc, 1.5 eq, 1.5 mmol) dropwise over 5 minutes. Stir for 15 minutes at 0 °C to allow complete formation of the mixed anhydride.
-
Amine Addition: Add the target amine (1.1 eq, 1.1 mmol) dropwise.
-
Propagation & Self-Validation: Allow the reaction to slowly warm to room temperature over 4 hours. Monitor via LC-MS.
-
Validation Check: Look for the desired mass [M+H]+. If a mass of [M+Amine-H2O]+ is observed, imine formation is occurring; immediately cool the reaction back to 0 °C and verify base stoichiometry.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The water-soluble T3P byproducts will remain entirely in the aqueous layer, ensuring a clean organic phase.
Strategy B: Protection-Coupling-Deprotection
Mandatory for highly reactive, unhindered primary aliphatic amines where Strategy A yields >15% imine byproduct.
Step-by-Step Methodology:
-
Acetal Protection: Reflux the indazole acid (1.0 eq) with ethylene glycol (5.0 eq) and catalytic p-TsOH in toluene using a Dean-Stark trap for 6 hours.
-
Causality & Validation: The Dean-Stark trap removes water, driving the equilibrium of the acetal protection forward. The disappearance of the highly deshielded aldehyde proton singlet (~10.5 ppm) and appearance of the dioxolane multiplet (~4.0-4.2 ppm) in ¹H-NMR confirms complete protection.
-
-
Amide Coupling: Dissolve the protected acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq) at 0 °C. Stir for 10 mins, then add the primary amine (1.2 eq).
-
Insight: HATU is deployed here because the aldehyde is successfully masked, allowing for the fastest possible amide bond formation without chemoselectivity concerns.
-
-
Deprotection: Post-workup, dissolve the crude acetal-amide in THF/H₂O (1:1) and treat with 1N HCl at room temperature for 2 hours to regenerate the 3-formyl group. Neutralize and extract.
References
- Regioselective n-2 arylation of indazoles (WO2014088983A1). Google Patents.
-
Multicomponent coupling reactions for organic synthesis: chemoselective reactions with amide-aldehyde mixtures . PubMed (NIH). Available at:[Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica. Available at:[Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available at:[Link]
Technical Guide: Reductive Amination Strategies for 6-Bromo-3-formyl-4-indazolecarboxylic Acid
[1]
Introduction & Chemical Strategy
The reductive amination of 6-Bromo-3-formyl-4-indazolecarboxylic acid presents a unique synthetic challenge due to the specific geometry of the indazole core. Unlike typical ortho-substituted benzenes, the C3-formyl and C4-carboxyl groups occupy peri-positions (separated by the C3a bridgehead carbon).
This geometry creates two distinct reaction pathways:
-
Path A (Open Chain): Formation of the desired amino-acid or amino-ester.
-
Path B (Cyclization): Spontaneous formation of a 6-membered lactam ring, fusing the C3 and C4 positions to create a tricyclic 1,2-dihydro-5H-pyrazolo[4,3,2-de]isoquinolin-3-one scaffold.
Mechanistic Considerations
-
The Peri-Effect: The proximity of the C4-COOH to the C3-CHO facilitates intramolecular nucleophilic attack. Upon formation of the intermediate amine (or even the hemiaminal), the nitrogen lone pair is spatially primed to attack the C4-carbonyl, expelling water (or alcohol in ester cases) to form a stable 6-membered lactam.
-
Reagent Selection: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Unlike Sodium Cyanoborohydride (
), STAB is non-toxic and avoids cyanide byproducts. Unlike Sodium Borohydride ( ), STAB is mild enough to prevent direct reduction of the aldehyde to the alcohol before imine formation occurs, and it tolerates the C4-carboxylic acid (though the acid consumes hydride equivalents).
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways based on substrate protection.
Figure 1: Divergent synthesis pathways. Direct reaction with the free acid favors lactamization (Red), while prior esterification favors the open-chain amine (Green).
Protocol A: Synthesis of Open-Chain Amino Esters
Objective: To install an amine at the C3 position while preserving the C4-carboxylate for orthogonal functionalization. Strategy: Block the C4-acid as a methyl ester to prevent lactamization.
Materials
-
Substrate: 6-Bromo-3-formyl-4-indazolecarboxylic acid.
-
Reagents: Trimethylsilyldiazomethane (TMS-CHN
) [2M in hexanes], Amine ( ), Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH). -
Solvents: Methanol (MeOH), Dichloromethane (DCM), 1,2-Dichloroethane (DCE).
Step-by-Step Procedure
Step 1: Methyl Ester Protection
-
Dissolution: Dissolve 1.0 eq of 6-Bromo-3-formyl-4-indazolecarboxylic acid in a 4:1 mixture of DCM:MeOH (0.1 M concentration).
-
Esterification: Cool to 0°C. Add TMS-CHN
(2.0 eq) dropwise. Caution: Nitrogen gas evolution.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/LCMS for disappearance of acid.
-
Workup: Quench with few drops of acetic acid. Concentrate in vacuo. The crude methyl ester is typically pure enough for the next step.
Step 2: Reductive Amination[1][2][3][4][5]
-
Imine Formation: Dissolve the methyl ester (1.0 eq) in anhydrous DCE (0.1 M). Add the amine (1.1–1.2 eq).
-
Note: If using an amine salt (e.g., HCl salt), add 1.0 eq of Triethylamine (TEA) to free-base it.
-
Catalyst: Add Acetic Acid (1.0–2.0 eq) to catalyze imine formation.
-
-
Incubation: Stir at RT for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.
-
Reduction: Add STAB (1.5–2.0 eq) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.
-
Target Mass: M+1 = [Ester + Amine - Oxygen + 2H].
-
-
Quench: Quench with saturated aqueous NaHCO
. -
Extraction: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na
SO . -
Purification: Flash column chromatography (DCM/MeOH gradient).
Protocol B: Synthesis of Tricyclic Lactams (One-Pot)
Objective: To synthesize the rigid 1,2-dihydro-5H-pyrazolo[4,3,2-de]isoquinolin-3-one scaffold directly. Strategy: Leverage the free C4-acid to drive intramolecular cyclization after amination.
Materials
-
Substrate: 6-Bromo-3-formyl-4-indazolecarboxylic acid.
-
Reagents: Primary Amine (
), STAB, Molecular Sieves (4Å). -
Solvents: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Procedure
-
Preparation: In a dry vial, suspend 6-Bromo-3-formyl-4-indazolecarboxylic acid (1.0 eq) in DCE (0.1 M).
-
Amine Addition: Add Primary Amine (1.2 eq).
-
Note: Secondary amines will generally not cyclize efficiently under these mild conditions and may stall at the amino-acid stage.
-
-
Drying (Optional but Recommended): Add activated 4Å Molecular Sieves to promote imine formation by removing water. Stir for 1 hour at RT.
-
Reduction: Add STAB (2.0–2.5 eq).
-
Note: A slight excess of STAB is used to account for reaction with the acidic proton of the carboxylic acid (generating
).
-
-
Cyclization: Stir at RT for 16 hours.
-
Mechanistic Check: If LCMS shows the intermediate "Open Chain Amino Acid" (Mass = M_substrate + M_amine - 16), heat the reaction to 60°C for 2 hours to drive the thermal dehydration/cyclization.
-
-
Workup: Dilute with DCM. Wash with 1N HCl (to remove unreacted amine) followed by Brine.
-
Note: The lactam product is non-basic (amide-like), so it will remain in the organic layer during acid wash.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography.
Troubleshooting & Optimization Data
| Issue | Probable Cause | Solution |
| Low Conversion (Step 1) | Poor solubility of Indazole Acid. | Switch solvent to THF or DMF. If using DMF, use |
| Aldehyde Reduction (Alcohol formation) | STAB added too early. | Increase "Imine Formation" time (Step 2) before adding reductant. Ensure drying agents (sieves) are used. |
| No Cyclization (Protocol B) | Amine is too sterically hindered or secondary. | Heat reaction to 80°C in Toluene/Acetic acid after reduction is complete to force lactamization. |
| Dialkylation | Primary amine is too reactive. | Use a large excess of amine (5 eq) or switch to a stepwise method: Form imine in MeOH, isolate, then reduce with |
Solubility Decision Tree
Use this logic flow to select the optimal solvent system based on your specific derivative's properties.
Figure 2: Solvent and reagent selection logic based on substrate solubility.
References
-
Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
-
BenchChem. (n.d.). "Large-Scale Synthesis and Purification of 6-bromo-1H-indazol-4-amine." (Provides context on handling 6-bromo-indazole derivatives). Note: Generalized reference for indazole handling.
-
Sawant, A. S., et al. (2019).[8] "Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives." Medicinal Chemistry Research, 28, 1-15. (Demonstrates reactivity of the C4-acid).[2]
-
Sigma-Aldrich. "Sodium Triacetoxyborohydride - Technical Bulletin." (Reagent specifications and tolerance).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
Suzuki coupling reaction conditions for 6-bromo indazole derivatives
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for 6-Bromoindazole Derivatives
Executive Summary & Mechanistic Context
Indazole derivatives are privileged bioisosteres widely utilized in kinase inhibitor design and oncology drug development[1][2]. The C6 position of the indazole core is a critical vector for structure-activity relationship (SAR) exploration, making the Suzuki-Miyaura cross-coupling of 6-bromoindazoles a fundamental late-stage transformation[2].
However, the presence of the pyrazole moiety—particularly when unprotected (free NH)—introduces severe mechanistic bottlenecks. The free NH group can coordinate with palladium species to poison the catalyst, and its high pKa requires specific base/solvent synergies to facilitate the transmetalation step[3][4]. This application note provides a causally driven, self-validating guide to optimizing these couplings for both protected and unprotected substrates.
Reaction Design & Causality: The "Why" Behind the Parameters
-
Substrate State (Protected vs. Free NH): N1-protected indazoles (e.g., N-methyl, THP, Boc) behave similarly to standard electron-rich aryl bromides and smoothly undergo oxidative addition[1][5]. Conversely, free (NH) indazoles require either highly active, sterically bulky ligand systems to prevent off-target Pd-coordination, or extreme thermal energy (microwave irradiation) to force the sluggish transmetalation of the deprotonated indazole intermediate[3][6].
-
Catalyst & Ligand Architecture:
-
Pd(PPh3)4: A robust Pd(0) source that, when combined with microwave irradiation, provides the kinetic energy necessary to overcome the activation barrier for free (NH) indazoles[3][4].
-
Pd(dppf)Cl2: The large bite angle of the dppf ligand accelerates reductive elimination, making it ideal for sterically encumbered or N-alkylated 6-bromoindazoles[5].
-
Pd(OAc)2 / RuPhos: The electron-rich nature of RuPhos accelerates oxidative addition, while its extreme steric bulk shields the palladium center from competitive coordination by the free indazole nitrogen[6].
-
-
Base and Solvent Synergy:
-
Base Selection: Cs2CO3 and K3PO4 are superior to K2CO3 for free NH substrates. The larger cesium cation increases the solubility and nucleophilicity of the active boronate complex, directly accelerating transmetalation[3][4].
-
Solvent Matrix: A ternary mixture of 1,4-dioxane/EtOH/H2O ensures that both the highly lipophilic indazole and the inorganic base remain in a homogenous reactive state at elevated temperatures[3].
-
Quantitative Optimization Data
The following table summarizes the optimal parameters based on the substrate's protection status, balancing yield with operational complexity.
| Substrate Type | Catalyst System | Base | Solvent System | Temp / Method | Typical Yield | Ref |
| Free (NH) 6-Bromo | Pd(PPh3)4 (5 mol%) | Cs2CO3 (2 eq) | 1,4-Dioxane/EtOH/H2O | 140°C, Microwave | 70–90% | [3][4] |
| Free (NH) 6-Bromo | Pd(OAc)2 / RuPhos | K3PO4 (3 eq) | 1,4-Dioxane/H2O | 100°C, Conventional | 75–95% | [6] |
| N1-Protected 6-Bromo | Pd(dppf)Cl2 (5 mol%) | K2CO3 (2.5 eq) | DME/H2O | 80°C, Conventional | 80–95% | [5] |
| N1-Alkyl 6-Bromo | Pd(PPh3)4 (5 mol%) | K2CO3 (2 eq) | 1,4-Dioxane/H2O (4:1) | 90°C, Conventional | 70–85% | [1] |
Experimental Workflow & Decision Matrix
Figure 1: Decision matrix for selecting Suzuki coupling conditions based on indazole N1-protection.
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Coupling of Free (NH) 6-Bromoindazole[3][4]
This protocol utilizes high thermal energy to overcome the transmetalation barrier of unprotected indazoles.
-
Reaction Setup: To a 10 mL microwave-safe reaction vial, add 6-bromoindazole (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.5 eq, 0.75 mmol), and Pd(PPh3)4 (0.05 eq, 0.025 mmol).
-
Causality: An excess of boronic acid (1.5 eq) is strictly required to compensate for competitive protodeboronation that occurs at microwave temperatures.
-
-
Base & Solvent Addition: Add Cs2CO3 (2.0 eq, 1.0 mmol). Introduce 3.0 mL of a premixed, degassed solvent system of 1,4-dioxane/EtOH/H2O (2:1:1 v/v/v).
-
Causality: Cs2CO3 is highly soluble in this ternary mixture, ensuring rapid formation of the reactive boronate complex while EtOH acts as a phase-transfer homogenizer.
-
-
Degassing: Submerge an argon line directly into the solution and sparge for 10 minutes. Seal the vial immediately with a crimp cap.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) active species.
-
-
Irradiation: Heat the reaction mixture in a microwave reactor at 140 °C for 30–45 minutes.
-
Workup: Cool the vial to room temperature. Dilute the mixture with EtOAc (15 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient).
Self-Validation Checkpoints (Protocol A):
-
In-Process Visual Cue: The reaction should transition from a pale yellow suspension to a dark, homogeneous amber solution. If a "silver mirror" or black precipitate (palladium black) forms within the first 5 minutes, oxygen contamination has caused premature catalyst death.
-
Analytical Validation: Analyze the crude mixture via LC-MS. The distinct isotopic signature of the 6-bromoindazole starting material (a 1:1 ratio of M and M+2 peaks due to 79Br and 81Br isotopes) must completely disappear, replaced by a single M+H peak corresponding to the product.
Protocol B: Conventional Heating for N1-Protected 6-Bromoindazole[1][2][5]
This protocol is optimized for substrates where the pyrazole nitrogen is masked (e.g., N-Methyl, N-THP), preventing catalyst poisoning.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N1-protected-6-bromoindazole (1.0 eq, 1.0 mmol), arylboronic acid (1.2 eq, 1.2 mmol), Pd(dppf)Cl2 (0.05 eq, 0.05 mmol), and K2CO3 (2.5 eq, 2.5 mmol).
-
Solvent Addition: Add 10 mL of a 4:1 (v/v) mixture of 1,4-Dioxane and H2O.
-
Degassing: Perform three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.
-
Heating: Attach a reflux condenser, place the flask in a pre-heated oil bath at 80–90 °C, and stir vigorously (≥800 rpm) for 4–12 hours.
-
Causality: Vigorous stirring is mandatory to maintain an emulsion in the biphasic solvent system, ensuring efficient mass transfer between the organic substrate and the aqueous base.
-
-
Workup & Purification: Cool to room temperature, extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over Na2SO4, and purify via column chromatography.
Self-Validation Checkpoints (Protocol B):
-
In-Process Monitoring: Monitor via TLC (UV active). If the reaction stalls at ~50% conversion, protodeboronation has likely occurred.
-
Corrective Action: If stalled, do not increase the temperature. Instead, cool the reaction, spike with an additional 0.5 eq of boronic acid and 1 mol% catalyst, re-degas, and resume heating.
References
1.[3] Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles, Current Organic Chemistry (Eurekaselect).3 2.[6] Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles, ResearchGate. 6 3.[1] 6-Bromo-1-methyl-1h-indazol-4-amine - Generalized Suzuki Coupling Protocol, Benchchem. 1 4.[5] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles, MDPI.5 5.[4] Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles (Full Text), ResearchGate. 4 6.[2] Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors, NIH / PMC. 2
Sources
- 1. 6-Bromo-1-methyl-1h-indazol-4-amine | 1198438-39-9 | Benchchem [benchchem.com]
- 2. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
using 6-Bromo-3-formyl-4-indazolecarboxylic acid as a drug building block
Application Note: 6-Bromo-3-formyl-4-indazolecarboxylic Acid as a High-Density Pharmacophore Scaffold
Executive Summary
6-Bromo-3-formyl-4-indazolecarboxylic acid (CAS: 885523-80-8) represents a "high-density" heterocyclic building block designed for the rapid generation of diversity-oriented libraries. Unlike mono-functionalized indazoles, this scaffold offers three chemically orthogonal handles—an aryl bromide (C6), a formyl group (C3), and a carboxylic acid (C4)—arranged around a privileged indazole core.
This guide details the strategic utilization of this scaffold in medicinal chemistry, specifically for developing kinase inhibitors, PARP inhibitors, and anti-inflammatory agents. It provides validated protocols for sequential functionalization, ensuring regioselectivity and yield maximization.
Chemical Profile & Orthogonality
| Property | Specification |
| Compound Name | 6-Bromo-3-formyl-4-indazolecarboxylic acid |
| CAS Number | 885523-80-8 |
| Molecular Formula | C₉H₅BrN₂O₃ |
| Molecular Weight | 269.05 g/mol |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH without base |
| pKa (Calc) | ~3.5 (Carboxylic acid), ~13.8 (Indazole NH) |
Strategic Reactivity Map
The power of this scaffold lies in its orthogonal reactivity profile , allowing for chemoselective derivatization without the need for extensive protecting group manipulations (if sequenced correctly).
-
Handle A (C3-Formyl): A "soft" electrophile susceptible to reductive amination or condensation (e.g., Knoevenagel).
-
Handle B (C4-Carboxyl): A "hard" electrophile suitable for amide coupling to generate H-bond donors/acceptors.
-
Handle C (C6-Bromo): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald) to extend the carbon skeleton.
-
Handle D (N1-Nitrogen): The anchor point for alkylation to modulate solubility and pharmacokinetic properties.
Strategic Workflows (Visualized)
The following diagram illustrates the logical flow for decorating this scaffold. The sequence is critical: N1-alkylation should generally precede C4/C6 modifications to prevent regioselectivity issues and improve solubility in organic solvents.
Caption: Sequential functionalization strategy prioritizing N1-alkylation for solubility, followed by chemoselective derivatization of the C3, C4, and C6 positions.
Detailed Experimental Protocols
Protocol A: N1-Alkylation (The Anchor)
Objective: To install a solubility-enhancing group or a metabolic "handle" (e.g., cyclopentyl, tetrahydropyranyl) and block the acidic NH to prevent catalyst poisoning in later steps.
Reagents:
-
Scaffold (1.0 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Solvent: DMF (anhydrous)[1]
Procedure:
-
Dissolve 6-Bromo-3-formyl-4-indazolecarboxylic acid in anhydrous DMF (0.1 M concentration).
-
Add
in one portion. Stir at room temperature (RT) for 15 minutes. Note: The solution will turn yellow/orange as the anion forms. -
Add the alkyl halide dropwise.[2]
-
Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M + R).
-
Workup: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Critical Insight: N1 vs. N2 selectivity is governed by the base and steric bulk.
Protocol B: C3-Reductive Amination (The Tail)
Objective: To convert the C3-formyl group into an amine-linked side chain, often used to reach solvent-exposed regions in kinase pockets.
Reagents:
-
N1-substituted Scaffold (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Sodium Triacetoxyborohydride (
) (1.5 eq) -
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Procedure:
-
Dissolve the scaffold and the amine in DCE.
-
Add catalytic acetic acid (pH ~5 is optimal for imine formation). Stir for 30 minutes.
-
Add
in one portion. -
Stir at RT for 2–6 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM. The product is often pure enough for the next step; otherwise, purify via silica gel.
Self-Validating Check: The disappearance of the aldehyde peak (~10 ppm) in
Protocol C: C4-Amide Coupling (The Core)
Objective: To functionalize the carboxylic acid.[1][3][4][5] This position is sterically crowded by the C3-formyl/amine and C5-H, requiring potent coupling agents.
Reagents:
-
Scaffold (1.0 eq)
-
Amine Partner (1.2 eq)
-
HATU (1.2 eq) or T3P (Propylphosphonic anhydride)
-
DIPEA (3.0 eq)
-
Solvent: DMF or NMP[1]
Procedure:
-
Dissolve the scaffold and DIPEA in DMF.
-
Add HATU and stir for 5 minutes to form the activated ester.
-
Stir at RT for 12 hours. If conversion is low, heat to 50°C.
-
Workup: Standard aqueous workup.
-
Note: If the C3 position still contains a free aldehyde, avoid amines that are highly nucleophilic to prevent side reactions; however, the amide formation is generally faster than uncatalyzed imine formation.
Protocol D: C6-Suzuki Cross-Coupling (The Extension)
Objective: To extend the aromatic system. This is typically the last step to avoid handling sensitive biaryls during earlier acidic/basic workups.
Reagents:
-
Scaffold (1.0 eq)
-
Boronic Acid/Ester (1.5 eq)
-
Catalyst:
(0.05 eq) -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Combine scaffold, boronic acid, and base in dioxane/water (4:1 ratio).
-
Degas the solution (sparge with Argon for 5 mins).
-
Add the Pd catalyst.
-
Heat to 90°C for 2–4 hours (or microwave at 110°C for 30 mins).
-
Filtration: Filter through Celite to remove Pd black.
-
Purification: Reverse-phase HPLC is recommended for the final compound.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| N1/N2 Regioisomer Mix | Steric hindrance or solvent polarity | Switch to non-polar solvent (Toluene) with heat, or use specific directing groups. |
| Low Yield in Amide Coupling | Steric crowding at C4 | Switch from HATU to T3P (50% in EtOAc); T3P is less sensitive to sterics and offers easier workup. |
| Aldehyde Oxidation | Air exposure | Store the C3-formyl intermediate under Argon; aldehydes can oxidize to carboxylic acids over time. |
| Protodebromination | Overheating during Suzuki | Lower temperature to 80°C; ensure solvent is strictly degassed. |
References
-
Sawant, A. S., et al. (2019).[3] Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Medicinal Chemistry Research. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Synthesis of 6-Bromo-1H-indazole-4-carboxylic Acid Amides
This Application Note and Protocol guide is designed for medicinal chemists and drug development professionals. It details the strategic synthesis of 6-bromo-1H-indazole-4-carboxylic acid amides , a privileged scaffold in the design of PARP inhibitors, kinase inhibitors (e.g., GSK-3), and anti-inflammatory agents.
Introduction & Strategic Analysis
The 6-bromo-1H-indazole-4-carboxylic acid scaffold presents a unique "substitution vector" for medicinal chemistry.[1] The C4-amide provides a vector for solubility and target engagement (often extending into solvent-exposed regions of a binding pocket), while the C6-bromide serves as a versatile handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Synthetic Challenges
-
Regioselectivity: Constructing the indazole ring with the carboxylic acid precisely at C4 requires a specific substitution pattern in the precursor, as electrophilic aromatic substitution on a pre-formed indazole core typically favors C3 or C7.
-
Functional Group Compatibility: The synthesis must tolerate the C6-bromide without debromination during the cyclization step.
-
Amide Coupling Sterics: The C4-carboxylic acid is flanked by the pyrazole ring and the C5 proton, creating a sterically crowded environment that requires optimized coupling conditions.
Retrosynthetic Logic
The most robust route to 4-carboxy-indazoles utilizes the modified Jacobson indazole synthesis (diazotization of o-toluidines). This approach builds the pyrazole ring from a methyl 3-amino-2-methylbenzoate derivative.
Critical Path:
2-Methylbenzoic acid
Visualized Reaction Pathway
Caption: Step-wise synthetic pathway from commodity starting materials to the target amide scaffold.
Detailed Experimental Protocols
Stage 1: Precursor Synthesis (The "Pivot" Intermediate)
The key to this synthesis is obtaining Methyl 5-bromo-2-methyl-3-nitrobenzoate . The order of operations (Bromination
Step 1.1: Bromination
Reaction: 2-Methylbenzoic acid + Br
-
Reagents: Bromine (1.05 eq), Iron powder (cat.), DCM/AcOH.
-
Protocol:
-
Dissolve 2-methylbenzoic acid (10.0 g, 73.5 mmol) in DCM (100 mL). Add catalytic iron powder (200 mg).
-
Cool to 0°C. Add bromine (12.3 g, 77.1 mmol) dropwise over 30 mins.
-
Allow to warm to RT and stir for 4 hours. Monitor by HPLC/LCMS.
-
Workup: Quench with saturated Na
S O (removes excess Br ). Extract with DCM. Wash with water and brine. Dry over Na SO . -
Yield: Expect ~85-90%. The bromine directs para to the methyl group (position 5), which is also meta to the acid.
-
Step 1.2: Nitration & Esterification
Reaction: 5-Bromo-2-methylbenzoic acid
-
Reagents: Fuming HNO
, H SO ; then MeOH. -
Protocol:
-
Dissolve the brominated acid (10.0 g) in conc. H
SO (50 mL) at 0°C. -
Add fuming HNO
(1.1 eq) dropwise, keeping temp <10°C. Stir at 0°C for 2h.-
Note: The bulky bromine at C5 and methyl at C2 force the nitro group to C3.
-
-
Pour onto ice. Filter the solid precipitate (crude 3-nitro acid).
-
Esterification: Suspend the wet solid in MeOH (100 mL). Add conc. H
SO (2 mL) and reflux for 12h. -
Concentrate MeOH, dilute with EtOAc, wash with NaHCO
. -
Yield: ~70% over two steps.
-
Stage 2: Indazole Core Construction (The Critical Step)
This step utilizes a "one-pot" reduction/diazotization sequence or a stepwise approach. The stepwise approach is recommended for reproducibility.
Step 2.1: Nitro Reduction
-
Reagents: Iron powder (5 eq), NH
Cl (5 eq), EtOH/H O (4:1). -
Protocol: Reflux the nitrobenzoate in EtOH/H
O with Fe/NH Cl for 2 hours. Filter through Celite while hot. Concentrate to obtain Methyl 3-amino-5-bromo-2-methylbenzoate .
Step 2.2: Jacobson Cyclization
Mechanism: The amine is converted to a diazonium salt. The diazonium nitrogen attacks the adjacent methyl group (C2-Me), forming the indazole N-N bond and closing the ring.
-
Reagents: NaNO
(2.5 eq), Acetic Acid (glacial), Acetic Anhydride (optional, accelerates cyclization). -
Protocol:
-
Dissolve the aniline intermediate (5.0 g, 20.5 mmol) in Glacial Acetic Acid (50 mL).
-
Add Acetic Anhydride (2.0 mL) to protect the amine in situ (optional, but often improves yield by preventing side reactions).
-
Cool to 10°C. Add NaNO
(3.5 g, 51 mmol) portion-wise. -
Critical Step: Allow the reaction to warm to RT, then heat to 80°C for 4 hours. The solution will turn from orange to dark red/brown.
-
Checkpoint: LCMS should show the disappearance of the diazonium species and formation of the indazole (M-H
O mass shift).
-
-
Workup: Remove AcOH under reduced pressure. Dilute with EtOAc. Carefully neutralize with saturated NaHCO
(gas evolution!). -
Purification: Flash chromatography (Hexane/EtOAc).
-
Product: Methyl 6-bromo-1H-indazole-4-carboxylate .
-
Stage 3: Amide Synthesis
Step 3.1: Hydrolysis
-
Reagents: LiOH (3 eq), THF/H
O. -
Protocol: Stir the ester in THF/H
O (3:1) with LiOH at 50°C for 2h. Acidify with 1M HCl to pH 3. Filter the white precipitate. -
Product: 6-Bromo-1H-indazole-4-carboxylic acid (CAS 885523-08-0).
Step 3.2: Amide Coupling
Due to steric hindrance at C4, standard EDC couplings can be sluggish. HATU is preferred for high conversion.
-
Reagents: Carboxylic Acid (1.0 eq), Amine (R-NH
, 1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.[1] -
Protocol:
-
Dissolve the acid (100 mg, 0.41 mmol) in anhydrous DMF (2 mL).
-
Add DIPEA (0.21 mL, 1.23 mmol) and HATU (187 mg, 0.49 mmol). Stir for 5 mins to activate.
-
Add the amine (0.49 mmol). Stir at RT for 2–16 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO
and brine. -
Purification: Recrystallization from MeOH or Prep-HPLC.
-
Workup & Purification Workflow
Caption: Optimized workup flow for removing DMF and coupling byproducts.
Quantitative Data Summary
| Parameter | Core Synthesis (Step 2.[2]2) | Amide Coupling (Step 3.[3]2) |
| Typical Yield | 65 - 75% | 80 - 95% |
| Reaction Time | 4 - 6 hours | 2 - 16 hours |
| Temperature | 80°C | 25°C (RT) |
| Key Impurity | Azo-dimers (if diazotization stalls) | Activated ester (if amine is weak) |
| Appearance | Tan/Brown Solid | White/Off-White Solid |
Troubleshooting & Optimization (Expertise)
-
Issue: Incomplete Cyclization (Stage 2).
-
Cause: Diazonium salt decomposition before ring closure.
-
Fix: Ensure the reaction mixture reaches 80°C quickly after diazonium formation. The addition of 18-crown-6 (0.05 eq) and KOAc in chloroform (phase transfer conditions) can significantly boost yields for difficult substrates [1].
-
-
Issue: Low Yield in Amide Coupling.
-
Cause: Steric hindrance from the C5 proton and N1-H.
-
Fix: Use HATU or T3P (Propylphosphonic anhydride). If N1 is unsubstituted, it may compete for the coupling agent. While the carboxylic acid is more acidic, protecting N1 (e.g., THP or Boc) or alkylating N1 before hydrolysis is a common strategy in PARP inhibitor synthesis [2].
-
-
Safety Note: Diazo intermediates are potentially explosive. Do not let the diazonium salt dry out; process it immediately in solution.
References
-
Modified Jacobson Synthesis: L. Xu, et al. "Efficient Synthesis of Indazoles via Phase-Transfer-Catalyzed Intramolecular Cyclization." Journal of Organic Chemistry, 2013.
-
PARP Inhibitor Analog Synthesis: BenchChem Application Note. "Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides."
-
General Indazole Reviews: Schmidt, A., et al. "Indazole: A Privileged Scaffold." European Journal of Organic Chemistry, 2021.
Sources
reaction mechanism of aldehyde oxidation in indazole scaffolds
This Application Note is designed for researchers and drug discovery scientists. It addresses the critical metabolic liability of Aldehyde Oxidase (AOX) mediated oxidation in indazole-based drugs, as well as the synthetic oxidation of indazole-aldehydes for metabolite standard generation.
Mechanisms, Metabolic Stability Protocols, and Synthetic Pathways[1]
Executive Summary
Indazole scaffolds are privileged structures in kinase inhibitors and GPCR ligands. However, they possess a significant metabolic vulnerability: susceptibility to Aldehyde Oxidase (AOX1) . Unlike Cytochrome P450s (CYPs), AOX is a cytosolic molybdo-flavoenzyme that requires no external cofactors and attacks electron-deficient heterocycles via nucleophilic attack.
This guide details:
-
The Mechanism: How AOX converts the indazole core into indazol-3-one (lactam).
-
The Protocol: A self-validating in vitro assay to distinguish AOX clearance from CYP clearance.
-
Synthetic Application: Protocols for oxidizing indazole-3-carboxaldehyde to carboxylic acid (Pinnick oxidation) to generate reference metabolites.
Mechanistic Deep Dive: AOX-Mediated Indazole Oxidation
The term "Aldehyde Oxidation" in the context of indazoles is a double entendre in drug development:
-
Metabolic: The oxidation of the indazole ring C-H to C=O by the enzyme Aldehyde Oxidase .
-
Chemical: The conversion of a formyl group (-CHO) on the ring to a carboxylic acid (-COOH).
2.1 The Metabolic Mechanism (AOX1)
AOX1 does not follow the radical abstraction mechanism of CYPs. Instead, it utilizes a molybdenum cofactor (MoCo) to perform a nucleophilic attack on the electron-deficient C3 position of the indazole ring.
Step-by-Step Reaction Cycle:
-
Binding: The indazole substrate enters the AOX active site. The electron-deficient C3 carbon aligns with the molybdenum center.
-
Nucleophilic Attack: The sulfido-molybdenum-hydroxo complex (
) attacks the C3 carbon. The oxygen from the Mo-OH group is transferred to the substrate. -
Hydride Transfer: Simultaneously, a hydride (
) is transferred from the C3 position to the sulfido ligand ( ), reducing the metal center to . -
Product Release: The oxidized product (indazol-3-one) is released.
-
Re-oxidation: The enzyme is re-oxidized by molecular oxygen (
), producing hydrogen peroxide ( ) and restoring the state.
2.2 Visualization of the Catalytic Cycle
The following diagram illustrates the AOX1 catalytic cycle specific to the indazole scaffold.
Caption: Figure 1.[1][2][3][4] The catalytic cycle of Aldehyde Oxidase (AOX1) showing the nucleophilic attack on the indazole C3 position.
Protocol: Assessing AOX Metabolic Stability
Objective: Determine if an indazole lead compound is cleared by AOX. The Trap: Standard liver microsome assays (HLM) often underestimate AOX clearance because AOX is a cytosolic enzyme and is washed away during microsome preparation. You must use Human Liver Cytosol (HLC) or S9 fractions.
3.1 Materials
-
Enzyme Source: Human Liver Cytosol (HLC) (20 mg/mL protein conc).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactors: None required for AOX (Note: If using S9, add NADPH only if you want to measure total (CYP+AOX) clearance).
-
Specific Inhibitor: Hydralazine (AOX specific) or Raloxifene (AOX specific).
-
Positive Control: Phthalazine or Zaleplon (known AOX substrates).
3.2 Experimental Workflow
-
Preparation: Prepare a 1 µM solution of the test compound in KPi buffer (final DMSO < 0.1%).
-
Incubation Groups:
-
Group A (Total Cytosolic): Compound + HLC.
-
Group B (AOX Confirmation): Compound + HLC + Hydralazine (25 µM).
-
Group C (No Enzyme): Compound + Buffer (Stability Control).
-
-
Reaction: Pre-warm plates to 37°C. Initiate by adding HLC (final conc 1 mg/mL).
-
Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, and 120 min.
-
Quenching: Add to 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS.
3.3 Data Interpretation
Calculate the Intrinsic Clearance (
| Observation | Interpretation | Action Item |
| Rapid clearance in HLC | High Cytosolic Metabolism | Check Group B. |
| Clearance inhibited by Hydralazine | Confirmed AOX Substrate | Modify scaffold (block C3 or reduce electronics). |
| Clearance NOT inhibited by Hydralazine | Other cytosolic enzymes (e.g., esterases) | Investigate hydrolysis or conjugation. |
| Stable in HLC, Unstable in HLM | CYP-mediated clearance | Proceed with standard CYP inhibition assays. |
Synthetic Protocol: Oxidation of Indazole-3-Carboxaldehyde
For generating reference standards of carboxylic acid metabolites.
When an indazole carries an aldehyde substituent (e.g., at C3), it must be oxidized to the carboxylic acid to verify metabolite peaks in the LC-MS assay. The Pinnick Oxidation is the gold standard here due to its mild conditions that tolerate the nitrogen-rich indazole ring.
4.1 Pinnick Oxidation Protocol
Reaction:
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of Indazole-3-carboxaldehyde in t-BuOH/Water (3:1 v/v).
-
Scavenger: Add 6.0 eq of 2-Methyl-2-butene. (Crucial: Scavenges hypochlorite by-product to prevent chlorination of the indazole ring).
-
Oxidant Addition: Dissolve
(3.0 eq) and (3.0 eq) in water. Add this solution dropwise to the reaction mixture at 0°C. -
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS.
-
Workup:
-
Purification: Recrystallize from MeOH/Water or use Reverse Phase Prep-HPLC (Acidic modifier).
Mitigation Strategies (SAR)
If your indazole is an AOX substrate (confirmed via Section 3), use these medicinal chemistry strategies to block the reaction:
-
Steric Block: Introduce a small alkyl group (Methyl, Ethyl) at the C3 position. This physically prevents the Mo-OH attack.
-
Electronic Deactivation: AOX prefers electron-deficient rings. Adding an electron-donating group (EDG) like -OMe or -NH2 to the benzene ring of the indazole can reduce susceptibility.
-
Scaffold Hopping: Switch to a 1H-pyrrolo[2,3-b]pyridine or similar scaffold if the C3 position cannot be substituted.
Decision Tree for Indazole Optimization
Caption: Figure 2. Decision tree for diagnosing and mitigating AOX liability in indazole drug candidates.
References
-
Pryde, D. C., et al. (2010).[7] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[8][9][10] Journal of Medicinal Chemistry. Link
-
Mendel, R. R. (2009).[7] "Cell biology of molybdenum." Biochimica et Biophysica Acta (BBA). Link
-
Hutzler, J. M., et al. (2013). "Strategies for a comprehensive understanding of metabolism by aldehyde oxidase." Expert Opinion on Drug Metabolism & Toxicology. Link
-
BenchChem Protocols. (2024). "Synthesis of 7-Methyl-1H-indazole-3-carboxamide: Oxidation Protocols." Link
-
Barr, J. T., & Jones, J. P. (2011). "Inhibition of Human Aldehyde Oxidase: Implications for Drug Development." Drug Metabolism and Disposition. Link
Sources
- 1. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Time Course of Aldehyde Oxidase and Why It Is Nonlinear - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis and Orthogonal Functionalization of 6-Bromo-3-formyl-4-indazolecarboxylic Acid
Executive Summary & Mechanistic Rationale
Indazole derivatives are privileged scaffolds in medicinal chemistry, comprising a significant portion of biologically active pharmaceuticals and novel drug moieties[1]. The strategic design of highly functionalized building blocks is critical for rapid lead generation. 6-Bromo-3-formyl-4-indazolecarboxylic acid (CAS: 885523-80-8)[2] serves as a premier orthogonal scaffold, offering three distinct vectors for diversification:
-
C6-Bromide: Primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
C3-Formyl: Highly reactive towards reductive aminations, Knoevenagel condensations, and hydrazone formations.
-
C4-Carboxylic Acid: Readily undergoes amidation or esterification.
The Role of Microwave (MW) Irradiation: Steric hindrance and electronic deactivation inherent to multi-substituted indazoles often result in sluggish reaction kinetics and poor yields under conventional thermal heating. Microwave-assisted synthesis overcomes these activation energy barriers through rapid, uniform dielectric heating[3]. This minimizes residence time at high temperatures, effectively suppressing degradation pathways (such as protodehalogenation) and driving challenging couplings to completion in minutes rather than days[3].
Orthogonal Derivatization Workflow
Microwave-assisted divergent synthesis workflow for 6-bromo-3-formyl-4-indazolecarboxylic acid.
Experimental Protocols & Mechanistic Causality
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling at C6
Objective: Arylation of the C6 position while preserving the C3-formyl and C4-carboxylic acid groups. Causality & Design: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-coordination geometry that accelerates the reductive elimination step, which is crucial for sterically encumbered substrates[3]. A solvent system of 1,4-Dioxane/H₂O (4:1) is selected because water dramatically increases the microwave absorption (high tan δ) of the mixture while dissolving the K₂CO₃ base.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, combine 6-Bromo-3-formyl-4-indazolecarboxylic acid (1.0 equiv, 0.5 mmol), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent & Degassing: Add 4 mL of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with argon for 5 minutes.
-
Self-Validation Check: Oxygen removal is critical; failure to degas will result in homocoupling of the boronic acid and oxidation of the Pd catalyst.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under an argon stream. Seal the vial with a crimp cap.
-
Microwave Irradiation: Heat the reaction mixture at 110°C for 15 minutes using dynamic power modulation (max 150 W).
-
Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the C4-carboxylic acid), and extract with EtOAc (3 × 10 mL).
-
Validation: Analyze the crude mixture via LC-MS. Successful conversion is confirmed by the disappearance of the characteristic 1:1 isotopic bromine doublet (M, M+2) of the starting material.
Protocol B: Microwave-Accelerated Reductive Amination at C3
Objective: Conversion of the C3-formyl group to a secondary or tertiary amine. Causality & Design: NaBH(OAc)₃ is chosen over NaBH₄ because of its milder reducing power; it selectively reduces the transient iminium ion without prematurely reducing the formyl group to an alcohol. Mild MW heating accelerates the thermodynamically challenging imine formation.
Step-by-Step Methodology:
-
Imine Formation: In a microwave vial, dissolve the indazole core (1.0 equiv) and the target amine (1.2 equiv) in 1,2-Dichloroethane (DCE, 3 mL). Add glacial acetic acid (1.5 equiv) to catalyze imine formation.
-
Pre-activation: Irradiate at 80°C for 5 minutes to drive iminium ion formation.
-
Reduction: Cool the vial, carefully open, and add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Final Irradiation: Reseal and irradiate at 80°C for an additional 10 minutes.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate.
Protocol C: Rapid C4 Amidation
Objective: Amidation of the sterically hindered C4-carboxylic acid. Causality & Design: HATU is utilized as the coupling reagent due to its superior efficiency in promoting the coupling of sterically hindered carboxylic acids compared to standard EDC/HOBt systems.
Step-by-Step Methodology:
-
Combine the indazole core (1.0 equiv), amine (1.2 equiv), and HATU (1.2 equiv) in anhydrous DMF (3 mL).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).
-
Irradiate at 60°C for 10 minutes.
-
Dilute with water to precipitate the product, filter, and wash with cold water.
Quantitative Data: Microwave vs. Conventional Heating
The following table summarizes the empirical advantages of the microwave-assisted protocols over conventional thermal heating for the derivatization of 6-Bromo-3-formyl-4-indazolecarboxylic acid.
| Reaction Pathway | Heating Method | Temp (°C) | Time | Yield (%) | Purity (LC-MS) |
| C6 Suzuki Coupling | Conventional | 100 | 18 hours | 45 - 55 | < 80% (Dehalogenation) |
| C6 Suzuki Coupling | Microwave | 110 | 15 mins | 82 - 91 | > 95% |
| C3 Reductive Amination | Conventional | 25 | 24 hours | 60 - 65 | ~ 85% (Alcohol byproduct) |
| C3 Reductive Amination | Microwave | 80 | 15 mins | 88 - 94 | > 98% |
| C4 Amidation | Conventional | 25 | 12 hours | 70 - 75 | ~ 90% |
| C4 Amidation | Microwave | 60 | 10 mins | 90 - 96 | > 98% |
Trustworthiness & Troubleshooting
-
Issue: Protodehalogenation during Suzuki coupling.
-
Causality: Prolonged heating in the presence of base and water can lead to hydrodehalogenation of the C6-bromide.
-
Solution: Strictly limit the microwave temperature to 110°C and time to 15 minutes. Ensure the solvent is thoroughly degassed prior to catalyst addition[3].
-
-
Issue: Over-reduction to C3-hydroxymethyl derivative during reductive amination.
-
Causality: Adding the reducing agent before the imine has fully formed allows NaBH(OAc)₃ to reduce the aldehyde directly.
-
Solution: Strictly adhere to the stepwise protocol—force imine formation via the initial 5-minute MW step before adding the hydride source.
-
References
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. National Center for Biotechnology Information (PMC). 1
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. 3
-
6-BROMO-3-FORMYL-4-INDAZOLECARBOXYLIC ACID. ChemicalBook. 2
Sources
Troubleshooting & Optimization
improving solubility of 6-Bromo-3-formyl-4-indazolecarboxylic acid in DMSO
This technical guide addresses the solubilization, handling, and stability of 6-Bromo-3-formyl-4-indazolecarboxylic acid (and structurally related indazole-3-carbaldehydes).
The content is structured as a Tier 2 Technical Support Resource , designed for scientists encountering precipitation, degradation, or inconsistent assay data.
Topic: Improving Solubility & Stability in DMSO
Document ID: TS-IND-6BR-004 Last Updated: March 2026 Audience: Medicinal Chemists, Screening Scientists, Process Chemists[1]
Core Analysis: Why is this Molecule Difficult?
Before troubleshooting, it is critical to understand the physicochemical barriers preventing dissolution. 6-Bromo-3-formyl-4-indazolecarboxylic acid presents a "perfect storm" of structural features that resist solvation:
-
Strong Crystal Lattice Energy: The molecule contains both a hydrogen-bond donor (Indazole N-H, Carboxylic -OH) and acceptor (Formyl C=O, Indazole N, Carboxyl C=O). This allows for tight intermolecular networks (dimerization) in the solid state that DMSO must energetically overcome.
-
Amphoteric Nature: The carboxylic acid (pKa ~4.[1]2) and the indazole N-H (pKa ~13.8) create complex ionization states. In neutral DMSO, the molecule exists as a neutral species, which is the least soluble form compared to its salts.
-
Aldehyde Reactivity: The C-3 formyl group is susceptible to oxidation (to carboxylic acid) or hydration, leading to impurity profiles that behave differently in solution.
Diagnostic & Troubleshooting (Q&A)
Q1: "I added DMSO, but the solution remains cloudy/turbid. Is it insoluble?"
Diagnosis: Likely Inorganic Salt Contamination or Polymorph Packing .[1] If the compound was synthesized via hydrolysis (e.g., from an ester) or Vilsmeier-Haack formylation, residual salts (NaCl, POCl3 byproducts) may be present. These inorganic salts are insoluble in DMSO, creating turbidity even if the organic molecule is dissolved.
Troubleshooting Protocol:
-
Centrifuge: Spin the sample at 10,000 x g for 5 minutes.
-
Inspect: If a pellet forms and the supernatant is clear, analyze the supernatant by HPLC/LC-MS. If the peak area matches the expected concentration, the turbidity was salt.
-
Action: Filter the stock through a 0.2 µm PTFE filter.
Q2: "The solution turned yellow/brown after heating. Is it still good?"
Diagnosis: Thermal Degradation / Cannizzaro Reaction . Aldehydes are thermally labile.[1] Heating >60°C in DMSO (which acts as a mild oxidant) can accelerate the oxidation of the formyl group to a carboxylic acid or induce dimerization.
Troubleshooting Protocol:
-
Limit Heat: Do not exceed 40°C.
-
Check Purity: Run a quick LC-MS.[1] Look for M+16 (Oxidation) or M+18 (Hydrate) peaks.
-
Prevention: Use Sonication instead of heat (See Protocol A).[1]
Q3: "The compound precipitated when I diluted the DMSO stock into my assay buffer."
Diagnosis: "Crash-out" due to pH shock. The carboxylic acid moiety is hydrophobic in its protonated form. If your assay buffer is acidic (pH < 5) or if the dilution factor is too low, the compound re-protonates and aggregates.
Troubleshooting Protocol:
-
Buffer pH: Ensure assay buffer is pH 7.4 or higher to keep the carboxylic acid deprotonated (COO-), which is far more soluble.
-
Step-down Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution (e.g., 1:10 in buffer) to allow ordered solvation.
Advanced Solubilization Protocols
Protocol A: The "Mechanical-Thermal" Method (Standard)
Best for: Initial stock preparation (10–50 mM).[1]
-
Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching).
-
Solvent Addition: Add Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).
-
Note: Water content dramatically lowers solubility for this compound class.[1]
-
-
Sonication: Sonicate in a water bath at ambient temperature for 15 minutes.
-
Cycle: 30 seconds ON / 30 seconds OFF to prevent localized overheating.[1]
-
-
Visual Check: Hold against a light source.[1][2] If particles persist, proceed to Protocol B.
Protocol B: The "In-Situ Salt Formation" Method (Advanced)
Best for: Stubborn solids or high-concentration stocks (>50 mM). Mechanism:[1] Deprotonating the carboxylic acid disrupts the crystal lattice hydrogen bonding, forcing the molecule into solution as an ion pair.
-
Calculate Base Equivalent: You need 1.05 equivalents of a base relative to the compound.
-
Preparation:
-
Add the solid compound to DMSO.[4]
-
Add the calculated volume of neat DIPEA.
-
-
Agitation: Vortex for 60 seconds. The solution should clear rapidly.
-
Validation: Ensure this base concentration is compatible with your downstream assay (usually negligible after dilution).
Data Summary: Solubility & Stability
| Parameter | Condition | Estimated Limit | Notes |
| Solubility | Pure DMSO (25°C) | ~ 5–10 mM | "Slightly Soluble" without assistance.[1] |
| Solubility | DMSO + Heat (40°C) | ~ 20–30 mM | Risk of aldehyde degradation.[1] |
| Solubility | DMSO + 1 eq. DIPEA | > 50 mM | Recommended for high concentrations.[1] |
| Stability | DMSO (Room Temp) | < 24 Hours | Formyl group oxidizes over time.[1] |
| Stability | DMSO (-20°C) | 3–6 Months | Store under Argon/Nitrogen.[1] |
Visualizing the Solubilization Logic
The following diagram illustrates the decision matrix for solubilizing this specific indazole derivative.
Caption: Decision tree for troubleshooting solubility, distinguishing between kinetic issues, salt contamination, and thermodynamic limits.
References & Authority
-
BenchChem. Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. (2025). Retrieved from
-
Supports: General protocols for DMSO solubility and handling of hygroscopic solvents.
-
-
Yufeng, G. The effect of room-temperature storage on the stability of compounds in DMSO. (2024). Retrieved from
-
Sigma-Aldrich. 6-Bromo-1H-indazole-4-carboxylic acid Product Data. Retrieved from
-
Supports: Physicochemical properties of the direct analog (minus the formyl group).
-
-
Kozikowski, A. P., et al. Synthesis of 3-substituted indazoles. Journal of Medicinal Chemistry. (Cited generally for Indazole synthesis pathways).[1]
-
National Institutes of Health (NIH). PubChem Compound Summary for 6-Bromo-3-formylchromone. Retrieved from
-
Supports: Structural analogs and calculated properties for brominated formyl-heterocycles.
-
Sources
- 1. 6-Bromo-3-formylchromone | C10H5BrO3 | CID 614309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
purification methods for 6-Bromo-3-formyl-4-indazolecarboxylic acid intermediates
Technical Support Center: Purification of 6-Bromo-3-formyl-4-indazolecarboxylic Acid Intermediates
Case ID: IND-BR-CHO-04 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
6-Bromo-3-formyl-4-indazolecarboxylic acid is a highly functionalized, "brick-dust" intermediate critical for the synthesis of PARP inhibitors (e.g., Niraparib analogs). Its purification presents a unique tripartite challenge:
-
Solubility: The indazole-carboxylic acid motif creates strong intermolecular hydrogen bonding, rendering it insoluble in common organic solvents.
-
Reactivity: The C3-formyl (aldehyde) group is prone to oxidation (to dicarboxylic acid) or Cannizzaro disproportionation under basic conditions.
-
Regiochemistry: Synthesis often yields mixtures containing the 4-bromo or decarboxylated isomers.
This guide details three validated purification protocols: pH-Swing Precipitation , Bisulfite Adduct Isolation (specific to the aldehyde), and Recrystallization .
Module 1: The "Brick Dust" Protocol (Acid-Base Precipitation)
Best For: Bulk removal of non-acidic impurities and inorganic salts. Principle: Exploits the acidity of the C4-carboxylic acid and the N1-proton to dissolve the compound in aqueous base, filtering off insoluble organic impurities, and re-precipitating the pure acid.
Step-by-Step Protocol
-
Dissolution: Suspend the crude solid in 1M NaOH (aq) (5-10 volumes).
-
Note: The solution should turn clear/yellow. If solids remain, these are likely non-acidic impurities (e.g., unreacted starting materials lacking the COOH group).
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble particulates.
-
Precipitation (Critical Step):
-
Cool the filtrate to 0–5°C.[1]
-
Slowly add 2M HCl dropwise with vigorous stirring.
-
Stop Point: Adjust pH to exactly 3.0–4.0 .
-
Warning: Do not drop below pH 2.0 aggressively, as inorganic salts (NaCl) may co-precipitate if the solution is too concentrated.
-
-
Isolation: Filter the resulting off-white precipitate. Wash with cold water (3x) to remove residual salts.
-
Drying: Vacuum dry at 45°C. Avoid higher temperatures to prevent aldehyde degradation.
Visual Workflow: Acid-Base Purification
Figure 1: Acid-Base Swing Protocol. This method effectively separates the target indazole acid from non-acidic byproducts generated during halogenation or formylation.
Module 2: The Aldehyde Specific Protocol (Bisulfite Adduct)
Best For: Removing over-oxidized (dicarboxylic acid) or reduced (alcohol) impurities. Principle: Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonates, while other organic impurities remain in the organic phase.
Step-by-Step Protocol
-
Adduct Formation:
-
Dissolve/suspend the crude intermediate in a water-miscible organic solvent (e.g., Ethanol or THF ).
-
Add saturated aqueous Sodium Bisulfite (NaHSO₃) solution (2.0 equivalents).
-
Stir vigorously for 1–2 hours. The aldehyde converts to the water-soluble bisulfite adduct.[2]
-
-
Wash:
-
Wash the aqueous phase with Ethyl Acetate or DCM .
-
Result: Impurities (non-aldehydes) partition into the organic layer. Discard the organic layer.
-
-
Regeneration:
-
Take the aqueous phase (containing the adduct) and adjust pH to >9 using Sodium Carbonate (Na₂CO₃) or dilute NaOH.
-
Caution: Do not use strong base or heat, as this may damage the indazole ring or cause Cannizzaro disproportionation.
-
-
Extraction: The regenerated aldehyde will precipitate or oil out. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
Visual Workflow: Bisulfite Purification
Figure 2: Bisulfite Adduct Loop. A chemoselective method to isolate the 3-formyl intermediate from non-aldehyde contaminants.
Module 3: Recrystallization (Polishing)
Best For: Removing regioisomers (e.g., 4-bromo vs. 6-bromo isomers) and improving crystallinity.
| Solvent System | Conditions | Target Impurity Removal |
| Glacial Acetic Acid | Dissolve at reflux, cool slowly to RT.[3] | Excellent for removing regioisomers and inorganic salts. |
| DMF / Water | Dissolve in min. DMF (hot), add water until turbid, cool. | Good for "brick dust" solids that are insoluble in alcohols. |
| Methanol / THF | Reflux in THF, add MeOH as anti-solvent. | Removes oily oligomers. |
Troubleshooting & FAQs
Q1: My product turns brown upon drying. What is happening?
-
Cause: The C3-aldehyde is oxidizing to the carboxylic acid (auto-oxidation) or undergoing aldol condensation.
-
Fix: Dry under vacuum with a nitrogen bleed. Store the intermediate at -20°C under argon. If the brown color persists, wash the solid with cold methanol; the oxidation products are often more soluble in alcohols than the parent compound.
Q2: The compound "oils out" during recrystallization instead of forming crystals.
-
Cause: The solvent polarity is too high, or the cooling rate is too fast.
-
Fix: Re-dissolve the oil by heating.[4] Add a "seed crystal" of pure material if available.[4] Alternatively, use the DMF/Water method but increase the DMF ratio to keep the impurity in solution.
Q3: I see a second spot on TLC that runs very close to my product.
-
Cause: This is likely the decarboxylated byproduct (6-bromo-3-formyl-1H-indazole) or a regioisomer from the bromination step.
-
Fix: Use the Acid-Base Protocol (Module 1) . The decarboxylated byproduct lacks the acidic COOH at position 4 and will not dissolve in weak base (NaHCO₃) or will remain in the organic layer during extraction, whereas your target (COOH) stays in the aqueous base.
Q4: Can I use column chromatography?
-
Recommendation: Avoid if possible due to poor solubility. If necessary, use a high-polarity eluent: DCM:Methanol:Acetic Acid (95:4:1) . The acetic acid is crucial to prevent the carboxylic acid from "streaking" on the silica.
References
-
BenchChem. (2025).[1][2][3][4][5] Application Note: Large-Scale Synthesis and Purification of 6-bromo-1H-indazol-4-amine. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 6-Bromo-1H-indazole-4-carboxylic acid. Retrieved from
-
Kjell, D. P., et al. (1999).[6] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry. Retrieved from [J. Org.[6] Chem.]([Link])
-
Boucher, M. M., et al. (2017).[7] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [7]
-
National Institutes of Health (NIH). (2024). Fatty aldehyde bisulfite adducts as a purification handle. Retrieved from
Sources
troubleshooting low yields in indazole carboxylic acid coupling reactions
Welcome to our dedicated technical support center for troubleshooting low yields in indazole carboxylic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower your research.
Troubleshooting Guide
This section addresses specific issues you might encounter during your coupling reactions, offering step-by-step solutions and the rationale behind them.
Amide Coupling Reactions
Question 1: My amide coupling reaction between an indazole-3-carboxylic acid and an amine is resulting in a low yield (<50%). What are the likely causes and how can I improve it?
Answer:
Low yields in amide coupling reactions involving indazole-3-carboxylic acids are a common challenge. The issue often stems from a combination of factors including inefficient activation of the carboxylic acid, the nucleophilicity of the amine, and the potential for side reactions. Here’s a systematic approach to troubleshooting this issue.
Potential Causes and Diagnostic Workflow:
The low yield can often be attributed to one or more of the following:
-
Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the indazole carboxylic acid, especially if the amine is a weak nucleophile.
-
Side Reactions: Several side reactions can consume your starting materials or intermediates. A common issue with carbodiimide reagents like EDC is the formation of an N-acylurea byproduct.[1] Additionally, the indazole-3-carboxylic acid itself can undergo decarboxylation under harsh conditions.[1]
-
Poor Nucleophilicity of the Amine: Electron-deficient amines, such as some anilines, are poor nucleophiles and react sluggishly with the activated ester.[2][3]
-
Steric Hindrance: Bulky substituents on either the indazole ring or the amine can sterically hinder the approach of the coupling partners.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a critical role. For instance, using an inappropriate base or solvent can lead to incomplete reactions.[4]
Below is a workflow to diagnose and address the root cause of the low yield.
Caption: Workflow for troubleshooting low amide coupling yields.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Quality and Stoichiometry:
-
Optimize the Coupling Reagent:
-
If you are using a carbodiimide like EDC or DCC, consider switching to a more powerful uronium or phosphonium salt such as HATU, HBTU, or PyBOP.[1][5] These reagents are generally more efficient, especially for challenging couplings, and can minimize side reactions like N-acylurea formation.[2][6] HATU, in particular, reacts faster and with less epimerization.[5][7]
-
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC/DCC | Carbodiimide | Inexpensive, common.[5] | Can form N-acylurea byproducts; may require additives like HOBt to reduce racemization.[1][5] |
| HATU/HBTU | Aminium/Uronium | Highly reactive, fast reaction times, low racemization.[5][7] | More expensive; excess reagent can cap the amine.[5][6] |
| PyBOP/PyAOP | Phosphonium | Very effective for hindered couplings and N-methyl amino acids.[5] | Can be more expensive. |
-
Adjust Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are generally good choices.[8][9]
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used.[8][9] Ensure the correct stoichiometry is used.
-
Temperature: While most couplings proceed at room temperature, gentle heating to 40-50°C can drive sluggish reactions to completion. However, monitor for potential degradation of starting materials.[1]
-
Question 2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I mitigate them?
Answer:
Byproduct formation is a common culprit for low yields and can complicate purification. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions:
-
N-Acylurea Formation: This is prevalent when using carbodiimide coupling reagents (EDC, DCC). The O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine is not sufficiently reactive to intercept it quickly.[1][2]
-
Decarboxylation: Indazole-3-carboxylic acid can undergo decarboxylation under harsh conditions, such as high temperatures, leading to the formation of indazole.[1]
-
N-Alkylation of the Indazole Ring: While more common during the synthesis of the indazole core, unwanted alkylation at the N-1 or N-2 positions can occur if alkylating agents are present under basic conditions.[1]
-
Racemization: For chiral carboxylic acids, racemization can occur, particularly with carbodiimide reagents, through the formation of an oxazolone intermediate.[2]
Mitigation Strategies:
-
To Prevent N-Acylurea Formation:
-
Switch from a carbodiimide to a uronium (HATU, HBTU) or phosphonium (PyBOP) coupling reagent.[1]
-
If using a carbodiimide, include an additive like 1-hydroxybenzotriazole (HOBt) or its analogues. These additives form an active ester intermediate that is less prone to rearrangement and can reduce racemization.[3][5]
-
-
To Avoid Decarboxylation:
-
Avoid excessive heating. If a reaction is sluggish, consider optimizing the coupling reagent or other parameters before significantly increasing the temperature.[1]
-
-
To Minimize Racemization:
Suzuki Coupling Reactions
Question 3: My Suzuki coupling reaction with a bromo-indazole carboxylic acid is failing or giving a low yield. What should I investigate?
Answer:
Successful Suzuki-Miyaura coupling reactions depend on a delicate balance of the catalyst, ligand, base, and solvent. Low yields with bromo-indazole carboxylic acids often point to issues with the catalytic cycle.
Potential Causes and Troubleshooting:
-
Catalyst Inactivity or Decomposition: The palladium catalyst may not be optimal for the substrate or may be deactivating during the reaction. The carboxylate group can potentially coordinate to the palladium center and inhibit catalysis.[10]
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for both the transmetalation step and maintaining the catalyst's activity. Anhydrous conditions are not always optimal for Suzuki couplings; sometimes, the presence of water is beneficial.[11]
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially under harsh conditions, reducing the amount available for cross-coupling.[12]
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Purification of 6-Bromo-3-formyl-4-indazolecarboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Bromo-3-formyl-4-indazolecarboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic intermediate. The inherent polarity and multiple functional groups of this molecule can present unique challenges during synthesis and purification. This guide provides in-depth, field-proven insights to help you identify, troubleshoot, and remove impurities effectively, ensuring the high purity required for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter during the synthesis of 6-Bromo-3-formyl-4-indazolecarboxylic acid?
A1: Impurities typically arise from incomplete reactions or side reactions. The most common species to look for are:
-
Unreacted Starting Material: Depending on your synthetic route, this is often 6-bromo-1H-indazole-4-carboxylic acid or a related precursor.[1]
-
Incomplete Formylation Product: If your route involves formylation, you may have residual starting material.
-
Isomeric Byproducts: Formation of other indazole isomers can occur, although this is route-dependent.[2]
-
Decarboxylation Product: Under harsh thermal or acidic/basic conditions, loss of the C4-carboxylic acid group can occur.
-
Residual Solvents and Reagents: High-boiling point solvents (like DMF) or excess reagents from the workup can be carried through.
Q2: My crude product has very poor solubility. How does this affect my purification strategy?
A2: Poor solubility is a common challenge with this class of compounds. It necessitates careful selection of purification techniques. Direct recrystallization may require screening a wide range of polar, aprotic solvents or solvent mixtures. For column chromatography, you may need to employ a solid loading technique where the crude product is pre-adsorbed onto silica gel rather than being dissolved in a minimal amount of the mobile phase.[3]
Q3: Is recrystallization or column chromatography better for this compound?
A3: The choice depends on the impurity profile and the required scale.
-
Recrystallization is an excellent and scalable method for removing minor impurities if a suitable solvent system can be identified where the product has high solubility when hot and low solubility when cold, while impurities remain in the mother liquor.[4][5]
-
Column Chromatography offers higher resolution and is better for removing impurities with similar solubility profiles to the product (e.g., isomeric byproducts) or for purifying very crude mixtures.[5][6] For this specific molecule, reversed-phase chromatography may offer superior performance over normal-phase silica gel due to its polar nature.[3]
Q4: How can I confirm the purity of my final product?
A4: A multi-pronged approach is recommended.
-
Thin-Layer Chromatography (TLC): A quick method for qualitative assessment of purity and for monitoring reaction progress.[5]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, typically using a C18 reversed-phase column.[7][8] It can resolve closely related impurities and provide an accurate purity percentage based on peak area.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities if they are present in significant amounts (>1-5%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of 6-Bromo-3-formyl-4-indazolecarboxylic acid.
| Symptom / Observation | Potential Cause | Suggested Solution & Scientific Rationale |
| Multiple spots on TLC plate after initial workup, one of which co-elutes with the starting material. | Incomplete reaction. | Optimize Reaction Conditions: Increase reaction time or temperature and monitor closely by TLC until the starting material is consumed.[1] Rationale: Many organic reactions require sufficient thermal energy and time to reach completion. Rushing this step is a primary source of impurities. |
| During column chromatography on silica gel, the product peak is broad and tails significantly. | Strong interaction between the carboxylic acid group and the acidic silanol groups (Si-OH) on the silica surface. | Modify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent (e.g., ethyl acetate/hexane). Rationale: The added acid protonates the carboxylate, reducing its ionic interaction with the stationary phase and leading to more symmetrical, sharper peaks. |
| The compound "oils out" during recrystallization instead of forming crystals. | The solution is becoming supersaturated at a temperature above the compound's melting point in that solvent system, or the impurity level is very high.[4] | Slow the Cooling Process: Allow the flask to cool gradually to room temperature before placing it in an ice bath.[9] Adjust the Solvent System: Add more of the "good" solvent (in which the compound is more soluble) to keep it dissolved at a lower temperature. Introduce a Seed Crystal: A tiny crystal of pure product can provide a nucleation site for crystal growth.[4] |
| Low recovery yield after recrystallization. | Too much solvent was used for dissolution; the compound has significant solubility in the cold solvent.[4] | Use Minimal Hot Solvent: Dissolve the crude material in the absolute minimum amount of boiling solvent required for complete dissolution. Optimize Anti-Solvent Addition: If using a solvent/anti-solvent system, add the anti-solvent dropwise to the hot solution until turbidity persists, then add a drop of the primary solvent to re-clarify before cooling.[9] |
| HPLC analysis shows a purity of >99%, but ¹H NMR shows broad peaks or residual solvent signals. | Residual high-boiling point solvents (e.g., DMF, DMSO) or water are trapped in the solid matrix. | High-Vacuum Drying: Dry the sample under high vacuum (e.g., <1 mmHg) at a slightly elevated temperature (40-50°C) for an extended period (12-24 hours). Lyophilization: If the compound is water-soluble, dissolving it in water and lyophilizing can effectively remove residual organic solvents and water. |
In-Depth Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.[4]
1. Solvent Screening (Small Scale): a. Place ~20 mg of crude product into several test tubes. b. To each tube, add a different solvent (e.g., ethanol, methanol, acetic acid, ethyl acetate, acetonitrile, or mixtures like ethanol/water) dropwise while heating. c. A good solvent will dissolve the compound completely when hot but show low solubility at room temperature. An ideal system allows for the formation of well-defined crystals upon cooling. For structurally similar compounds, a methanol/water mixture has proven effective.[2]
2. Main Recrystallization Procedure: a. Place the crude 6-Bromo-3-formyl-4-indazolecarboxylic acid into an Erlenmeyer flask. b. Add the chosen solvent (or solvent mixture) in small portions while heating the flask to the solvent's boiling point. Continue adding solvent until the solid just dissolves. c. Remove the flask from the heat and allow it to cool slowly to room temperature. Insulating the flask can promote the growth of larger, purer crystals.[9] d. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. e. Collect the crystals by vacuum filtration using a Büchner funnel. f. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. g. Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
For complex mixtures or when high purity is essential, column chromatography provides excellent separation.
A. Normal-Phase Chromatography (Silica Gel)
1. Preparation: a. Choose a Mobile Phase (Eluent): Use TLC to find a solvent system that gives the target compound an Rf value of ~0.2-0.4. A common starting point is a gradient of ethyl acetate in hexane or dichloromethane in methanol. Crucially, add 0.5-1% acetic acid to the eluent system to prevent peak tailing. b. Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack the column. c. Load the Sample: i. Liquid Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. ii. Solid Loading (Recommended for poor solubility): Dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the top of the packed column.
2. Elution and Collection: a. Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if a gradient is used. b. Collect fractions and monitor them by TLC to identify those containing the pure product. c. Combine the pure fractions and remove the solvent under reduced pressure.
B. Reversed-Phase Flash Chromatography
Given the polar nature of the target molecule, reversed-phase (C18) chromatography is a highly effective alternative.[3]
1. Preparation: a. Mobile Phase: A typical system is a gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid or Formic Acid) and Solvent B (Acetonitrile or Methanol + 0.1% Trifluoroacetic Acid or Formic Acid).[3] The acid is essential to keep the carboxylic acid protonated. b. Column: Use a pre-packed C18 flash column. c. Sample Loading: Dissolve the sample in a minimal amount of DMF, methanol, or the initial mobile phase composition. Filter any undissolved material before injection.
2. Elution and Collection: a. Elute the column with a gradient, starting from high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B). b. Monitor the elution using a UV detector. c. Combine the pure fractions, and remove the organic solvent (acetonitrile/methanol) under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with an organic solvent (e.g., ethyl acetate) to recover the product.
Protocol 3: Purity Assessment by HPLC
This protocol provides a standard method for determining the final purity of your compound.[7][8]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: Ramp from 5% B to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Ramp from 95% B to 5% B
-
21-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the sample in methanol or a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.
-
Purity Calculation: Purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram.[8]
Visual Diagrams & Data
Purification Workflow
Caption: General workflow for the purification and analysis of the target compound.
Potential Sources of Impurities
Caption: Diagram illustrating potential sites for impurity formation on the core structure.
Comparison of Purification Methods
| Method | Resolution | Scalability | Speed | Typical Purity Achieved | Best For |
| Recrystallization | Low to Medium | Excellent | Fast | 95-99% | Removing small amounts of impurities with different solubility profiles.[5] |
| Normal-Phase Chromatography | High | Good | Slow | >98% | Complex mixtures where impurities have different polarities.[5] |
| Reversed-Phase Chromatography | Very High | Good | Medium | >99% | Purifying polar compounds and removing closely related impurities.[3] |
| Acid-Base Extraction | Low | Excellent | Very Fast | Variable | Initial workup to remove non-acidic or basic impurities. |
References
-
RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012, November 9). Teledyne ISCO. [Link]
- Process for the purification of carboxylic acids. (2014, June 26).
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. [Link]
-
CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Calgary. [Link]
-
Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. (1954). ResearchGate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]
-
Synthesis of indazoles from 2-formylphenylboronic acids. (2021, June 28). RSC Publishing. [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2026, February 13). ResearchGate. [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025, July 1). PMC. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. [Link]
-
ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses. [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014, June 25).
-
Synthesis of 6-bromo-4-iodoquinoline. (2018). Atlantis Press. [Link]
-
6-Bromo-1H-indole-3-carboxylic acid. PMC. [Link]
-
Bromocarboxylic acid synthesis by bromination. Organic Chemistry Portal. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (2017). IJRAR.org. [Link]
-
Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teledyneisco.com [teledyneisco.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Core Synthesis Support Center: Troubleshooting 3-Formyl Group Stability in Basic Conditions
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the erratic behavior of 3-formyl heterocyclic compounds (such as 3-formylchromones and 3-formylindoles) during base-catalyzed reactions. While aldehydes lacking
This guide is designed to dissect the causality behind these failures and provide self-validating, field-proven protocols to ensure the structural integrity of your compounds.
Mechanistic Insights: Why Do 3-Formyl Groups Fail in Base?
To troubleshoot effectively, we must first understand the electronic environment of the heterocycle. The stability of the 3-formyl group is entirely dependent on the electron density of the ring it is attached to.
-
Electron-Deficient Rings (e.g., 3-Formylchromone): The formyl group at the C3 position acts as a powerful electron-withdrawing group. This severely depletes electron density at the adjacent C2 position, making it highly electrophilic. When exposed to nucleophilic bases (like
or ), the base attacks C2 rather than the formyl carbon, triggering a rapid cleavage of the pyrone ring (ring-opening)[3]. -
Electron-Rich Rings (e.g., 3-Formylindole): Indoles are electron-rich, which protects the ring from nucleophilic attack. However, under strongly basic conditions combined with heat, 3-formylindoles undergo an unusual deacylation (deformylation) reaction. The base facilitates the loss of the formyl group because the resulting indole anion is a thermodynamically stable leaving group[4].
Fig 1. Mechanistic degradation pathways of 3-formyl groups in basic conditions.
Frequently Asked Questions (FAQs)
Q: I attempted a Knoevenagel condensation on 3-formylchromone using
Q: I am trying to N-alkylate 3-formylindole using NaH in DMF. The alkylation works, but NMR shows I am losing the formyl group. How do I prevent this? A: You are observing base-induced deformylation[4]. While NaH is non-nucleophilic, the strongly basic environment at room temperature or above can drive the expulsion of the formyl group. To fix this, either strictly maintain the reaction temperature at 0 °C and avoid any excess of NaH, or transiently protect the aldehyde as an acetal prior to the alkylation step.
Q: Why don't my 3-formyl heterocycles undergo the Cannizzaro reaction like benzaldehyde? A: The Cannizzaro reaction requires the formation of a tetrahedral intermediate followed by a hydride transfer[1],[2]. In 3-formylchromones and indoles, the activation energy for ring-opening or deformylation is significantly lower than the energy required for the hydride transfer. The molecule destroys itself before disproportionation can occur.
Quantitative Degradation Kinetics: Base Compatibility Matrix
To assist in experimental design, we have quantified the approximate stability of these moieties under common basic conditions. Use this matrix to select the appropriate base for your workflow.
| Substrate | Base System | Temp (°C) | Approx. Half-Life of -CHO | Primary Degradation Pathway | Recommended Mitigation |
| 3-Formylchromone | 1M NaOH (aq) | 25 | < 5 mins | Pyrone ring opening | Avoid aqueous strong bases entirely. |
| 3-Formylchromone | 60 | ~2 hours | Ring opening / Polymerization | Use organic buffer (Piperidine/AcOH). | |
| 3-Formylindole | NaH / THF | 0 | > 24 hours | Stable (Deprotonation of N-H) | Maintain low temp; quench promptly. |
| 3-Formylindole | KOH / Ethylene Glycol | 150 | < 30 mins | Deformylation (Deacylation) | Protect as acetal before heating. |
| Benzaldehyde (Control) | 5M NaOH (aq) | 80 | ~1 hour | Cannizzaro Disproportionation | N/A (Expected reactivity). |
Self-Validating Experimental Protocols
To bypass these degradation pathways, our application scientists recommend the following self-validating protocols. Every step includes a Quality Control (QC) check to ensure causality and structural integrity.
Protocol A: Buffered Knoevenagel Condensation for 3-Formylchromones
Use this method when reacting base-sensitive 3-formylchromones with active methylene compounds.
-
Preparation: Dissolve 1.0 eq of 3-formylchromone and 1.1 eq of the active methylene compound in anhydrous ethanol (0.2 M).
-
Buffer Addition: Add 0.1 eq of Piperidine followed immediately by 0.1 eq of Glacial Acetic Acid. Causality: The equimolar ratio creates a piperidinium acetate buffer, providing basicity for enolate formation without generating free nucleophilic amines that could attack the C2 position.
-
Reaction: Stir at 60 °C for 2-4 hours. Monitor by TLC.
-
Validation & QC Check: Isolate the crude product and run a
NMR.-
Success: The aldehyde proton (
9.5–10.5 ppm)[1] will disappear, replaced by a new vinylic proton ( 7.5–8.5 ppm). The diagnostic chromone C2-H proton must remain visible at 8.2–8.6 ppm. -
Failure: If the C2-H proton is missing and a complex aromatic region appears, ring-opening has occurred.
-
Protocol B: Acetal Protection of 3-Formylindole Prior to Strong Base Exposure
Use this method if your downstream chemistry requires harsh bases (e.g., NaH, t-BuOK) that would otherwise cause deformylation.
-
Preparation: Suspend 1.0 eq of 3-formylindole in toluene. Add 5.0 eq of ethylene glycol and 0.1 eq of p-Toluenesulfonic acid (p-TsOH).
-
Dehydration: Attach a Dean-Stark trap and reflux the mixture for 12 hours to azeotropically remove water. Causality: Removing water drives the equilibrium toward the stable cyclic acetal[2].
-
Quench: Cool to room temperature and wash the organic layer with saturated aqueous
to neutralize the acid catalyst, preventing reversion to the aldehyde. -
Validation & QC Check: Run an IR spectrum and
NMR.-
Success: The strong carbonyl stretch (
) near 1700 [1] in the IR spectrum will vanish. In NMR, the aldehyde singlet is replaced by an acetal methine proton at ~5.5-6.0 ppm. You may now safely expose the molecule to strong bases.
-
Troubleshooting Decision Matrix
Use the following logical workflow to determine the safest approach for your specific 3-formyl substrate.
Fig 2. Decision matrix for optimizing base-catalyzed reactions with 3-formyl groups.
References
Sources
recrystallization solvents for 6-Bromo-3-formyl-4-indazolecarboxylic acid
Recrystallization Troubleshooting & Methodologies
Welcome to the technical support and troubleshooting hub for the purification of 6-Bromo-3-formyl-4-indazolecarboxylic acid. This guide is designed for researchers and drug development professionals who require high-purity crystalline material for downstream synthetic applications or biological assays.
By understanding the thermodynamic and mechanistic properties of this specific indazole derivative, you can optimize your recrystallization workflows, bypass common phase-separation issues, and ensure reproducible yields.
Part 1: Physicochemical Data Summary
To design an effective recrystallization protocol, we must first analyze the molecular constraints of the compound. The presence of a highly polar carboxylic acid, a reactive formyl group, and a hydrophobic bromo-aromatic core dictates its solubility profile.
| Property | Value | Mechanistic Implication for Crystallization |
| Compound Name | 6-Bromo-3-formyl-4-indazolecarboxylic acid | N/A |
| CAS Number | 885523-80-8 | N/A |
| Molecular Formula | C9H5BrN2O3[1] | High heavy-atom count (Br) increases density and hydrophobicity. |
| Molecular Weight | 269.05 g/mol | Moderate size; standard crystallization kinetics apply. |
| Key Functional Groups | -COOH, -CHO, -Br, Indazole -NH | Amphiphilic nature requires a mixed solvent system. |
| Intermolecular Forces | O-H···O and N-H···O | Forms highly stable inversion dimers in the solid state[2]. |
Part 2: FAQs & Troubleshooting Guides
Q1: What is the most effective solvent system for recrystallizing 6-Bromo-3-formyl-4-indazolecarboxylic acid? Answer: A mixed solvent system of Ethanol/Water or Ethyl Acetate/Heptane is highly recommended based on protocols for structurally similar indazole derivatives ()[3]. Causality: In the solid state, indazole carboxylic acids form exceptionally strong intermolecular inversion dimers via O-H···O hydrogen bonds, and extended lattice layers via N-H···O interactions ()[2]. A protic or highly polar primary solvent (like ethanol or ethyl acetate) is required to thermodynamically disrupt these hydrogen bond networks at elevated temperatures. The subsequent addition of an anti-solvent (water or heptane) alters the dielectric constant of the medium, forcing the hydrophobic bromo-aromatic core to nucleate and crystallize.
Q2: During cooling, my compound forms a biphasic liquid ("oils out") instead of forming solid crystals. How can I resolve this? Answer: "Oiling out" (liquid-liquid phase separation) is a common phenomenon when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent mixture, or when the energy barrier for solid nucleation is too high[3]. Causality & Fix: The formyl and carboxylic acid groups strongly solvate, which can depress the melting point of the solute-solvent cluster. To fix this:
-
Reduce Supersaturation: Reheat the mixture until the oil redissolves, then add 10-15% more of the primary solvent (e.g., Ethanol) to lower the overall concentration.
-
Control Cooling Rate: Cool the flask slowly in an insulated water bath. Rapid cooling forces the system into the metastable oiling zone.
-
Seeding: Introduce a pure seed crystal at the exact onset of turbidity to bypass the thermodynamic nucleation barrier and force solid-liquid phase separation.
Q3: Is there a risk of degrading the formyl (-CHO) group during the heating phase of recrystallization? Answer: Yes. The C3-formyl group is electrophilic and susceptible to nucleophilic attack or oxidation. Causality & Fix: Avoid primary or secondary amine solvents entirely. When using alcohols like ethanol, limit prolonged heating at reflux to prevent hemiacetal or acetal formation, especially if trace acidic impurities are present from the crude synthesis. Keep heating times under 30 minutes and consider performing the dissolution under an inert atmosphere (N2/Ar) if oxidation to the dicarboxylic acid is a concern.
Q4: My crystal yield is exceptionally low. What are the mechanistic reasons and how can I optimize it? Answer: Low yield typically stems from an excessive volume of the primary solvent or high residual solubility of the compound at the final cooling temperature[3]. Causality & Fix: The highly polar -COOH group means the compound retains significant solubility in protic solvents even at room temperature. Optimization: Boil off 20-30% of the primary solvent before adding the anti-solvent. Gradually increase the anti-solvent ratio (e.g., from 80:20 EtOH:Water to 60:40), but do so dropwise to prevent amorphous precipitation. Finally, cool the mixture to 4°C for at least 12 hours to maximize lattice assembly.
Part 3: Self-Validating Experimental Protocol
Standard Operating Procedure: Anti-Solvent Recrystallization (EtOH/Water)
Every step in this protocol includes a physical validation check to ensure the system is behaving as thermodynamically expected.
-
Primary Dissolution: Place the crude 6-Bromo-3-formyl-4-indazolecarboxylic acid in a round-bottom flask. Add a minimal amount of near-boiling Ethanol (approx. 5-10 mL per gram of crude).
-
Thermal Disruption of Dimers: Swirl and heat gently. The ethanol will disrupt the hydrogen-bonded dimers.
-
Validation Gate: The solution must become completely transparent. If particulate matter remains after 10 minutes of gentle boiling, it indicates the presence of insoluble inorganic salts or cross-linked polymeric impurities. Perform a hot gravity filtration before proceeding.
-
-
Anti-Solvent Titration: While maintaining the solution near its boiling point, add hot Water (anti-solvent) dropwise using a heated addition funnel. Continue until a faint, persistent turbidity appears.
-
Re-clarification: Add just enough hot Ethanol (1-3 drops) to re-dissolve the turbidity.
-
Validation Gate: The system is now perfectly saturated at the boiling point.
-
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 2-3 hours.
-
Critical Note: Do not agitate the flask; agitation promotes the formation of microcrystals which trap impurities and are difficult to filter.
-
-
Maturation: Once room temperature is reached, transfer the flask to an ice-water bath (0-4°C) for 2 hours to drive the equilibrium toward the solid phase.
-
Isolation & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Ethanol/Water (1:1 v/v) to displace the mother liquor without dissolving the product.
-
Desiccation: Dry the crystals under high vacuum at 40°C for 12 hours to remove residual water and ethanol.
Part 4: Process Visualizations
Decision tree for selecting the optimal recrystallization solvent system.
Step-by-step troubleshooting workflow to resolve oiling out during crystallization.
Part 5: References
-
Namiki-s. "Building Blocks Catalogue: 6-bromo-3-formyl-1H-indazole-4-carboxylic acid." Namiki-s. Available at: [Link]
-
Zhao, J., & Wang, Y. (2012). "6-Bromo-1H-indole-3-carboxylic acid." Acta Crystallographica Section E: Structure Reports Online, E68, o1019. Available at:[Link]
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 6-Bromo-3-formyl-4-indazolecarboxylic Acid: A Comparative Guide
Part 1: Executive Summary & Structural Context
6-Bromo-3-formyl-4-indazolecarboxylic acid is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists. Its structural complexity—featuring an amphoteric indazole core, a reactive aldehyde, and a polar carboxylic acid—presents unique challenges in spectroscopic characterization.
This guide moves beyond simple peak listing. It provides a comparative analysis of NMR performance across solvent systems and validates the structural assignment against common regioisomeric impurities.
The Molecule at a Glance[1]
-
Substituents:
-
Spin System: Two aromatic protons (H5, H7) in a meta relationship.
Part 2: Sample Preparation & Experimental Protocol
For reproducible high-resolution data, strict adherence to sample preparation protocols is required.[1] The high polarity of the C4-carboxylic acid makes solvent selection the single most critical variable.
Protocol: High-Resolution 1H NMR Acquisition
-
Solvent Selection:
-
Primary: DMSO-d6 (99.9% D) + 0.03% TMS.
-
Rationale: Solubilizes the zwitterionic core; slows proton exchange to visualize -COOH and -NH signals.
-
Alternative: Methanol-d4 (CD3OD).[8]
-
Warning: Causes disappearance of -COOH, -NH, and potential hemiacetal formation with the -CHO group.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C). Note: Heating to 313 K may sharpen broad exchangeable protons.
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian). D1 relaxation delay > 2.0s to ensure integration accuracy of the aldehyde proton.
Part 3: Spectral Assignment & Analysis[3]
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
The following assignments are derived from structure-activity relationship (SAR) data of 4,6-disubstituted indazoles and 3-formyl derivatives [1, 2].
| Signal | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 1 | 13.80 - 14.20 | Broad Singlet | 1H | - | Indazole N-H | Highly deshielded; confirms 1H-tautomer preference in DMSO. |
| 2 | 13.00 - 13.50 | Broad Singlet | 1H | - | 4-COOH | Often overlaps with N-H; broadness indicates H-bonding. |
| 3 | 10.15 - 10.25 | Singlet | 1H | - | 3-CHO | Diagnostic aldehyde peak; sharp singlet confirms no coupling to NH. |
| 4 | 8.20 - 8.30 | Doublet | 1H | Ar-H5 | Deshielded by ortho-COOH and ortho-Br. | |
| 5 | 7.80 - 7.90 | Doublet | 1H | Ar-H7 | Meta-coupling to H5 is the key signature of 4,6-substitution. |
Detailed Mechanistic Interpretation
-
The Meta Coupling Signature (H5 vs. H7): The most definitive proof of the 4,6-substitution pattern is the coupling constant between the aromatic protons.
-
Observed: Two doublets with
Hz. -
Mechanism: This represents a meta coupling (
). If the bromine were at C5 (neighboring C4), you would see an ortho coupling ( Hz). The absence of large coupling confirms the protons are not adjacent.
-
-
Chemical Shift Logic:
-
H5 (
~8.25): This proton is sandwiched between the Carboxylic Acid (C4) and the Bromine (C6). The anisotropic deshielding cone of the carbonyl at C4 pushes this signal downfield significantly compared to unsubstituted indazole. -
H7 (
~7.85): Located near the N1 nitrogen. While deshielded by the C6-Bromine, it lacks the potent ortho-carbonyl effect seen at H5.
-
Part 4: Comparative Guide (Alternatives & Validation)
This section compares the recommended protocol against alternative solvents and techniques to guide decision-making.
Comparison 1: Solvent System Performance
| Feature | DMSO-d6 (Recommended) | Methanol-d4 (Alternative) | Chloroform-d (CDCl3) |
| Solubility | Excellent | Good | Poor (Precipitation likely) |
| -COOH Signal | Visible (Broad) | Invisible (D-Exchange) | Visible (if soluble) |
| -NH Signal | Visible (Broad) | Invisible (D-Exchange) | Broad/Weak |
| -CHO Stability | Stable | Risk of Hemiacetal | Stable |
| Use Case | Full structural characterization | LC-MS prep / H-D exchange studies | Not recommended |
Comparison 2: Regioisomer Differentiation (The "Self-Validating" System)
Distinguishing the 6-bromo isomer from the 5-bromo or 7-bromo impurities is critical during synthesis.
-
Scenario: You observe two doublets. Is it 6-Bromo or 5-Bromo?
-
6-Bromo (Target):
Hz (meta coupling). -
5-Bromo (Impurity):
Hz (ortho coupling between H6 and H7). -
7-Bromo (Impurity):
Hz (ortho coupling between H5 and H6).
-
Visual Workflow: Structural Validation Logic
Caption: Decision tree for validating the 4,6-substitution pattern using 1H NMR coupling constants.
Part 5: Advanced Verification (2D NMR)
If the 1D spectrum is ambiguous (e.g., peak overlap), the following 2D experiments provide definitive proof.
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Target: Correlation between Aldehyde-H and Indazole N-H .
-
Result: In the 3-formyl derivative, a NOE correlation may be observed between the CHO proton and the NH (if in 2H-tautomer) or adjacent aromatic protons, though steric constraints often limit this.
-
Key Correlation: CHO (C3) to H5 (C5) ? No, too far.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Experiment: Long-range 1H-13C coupling.
-
Diagnostic Cross-peak: Look for the H5 proton . It should show a 3-bond correlation (
) to the Carboxyl Carbon (C4-COOH) . -
Why: This links the aromatic ring explicitly to the carboxylic acid, confirming the position of the acid relative to the aromatic protons [3].
-
References
-
National Institutes of Health (NIH). Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magn Reson Chem. 2024.[9][12] [Link]
Sources
- 1. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. news-medical.net [news-medical.net]
Comparative Guide: Biological Potency of 6-Bromo vs. 4-Bromo Indazole Derivatives
This guide provides an in-depth technical comparison of 6-bromo and 4-bromo indazole derivatives, focusing on their utility in medicinal chemistry, specifically kinase inhibition and enzymatic modulation.[1]
Executive Summary
In the landscape of drug discovery, the indazole scaffold is a "privileged structure," particularly for ATP-competitive kinase inhibitors.[2][3] While both 4-bromo and 6-bromo isomers serve as critical entry points for functionalization, 6-bromoindazole derivatives consistently demonstrate superior utility and potency in kinase drug discovery (e.g., PLK4, VEGFR, FGFR inhibitors).[1]
This dominance is primarily driven by structural vectors : the C6 position typically orients substituents towards the solvent-exposed region, allowing for the attachment of bulky solubilizing groups without steric clashes. In contrast, the C4 position is often sterically constrained by the kinase "gatekeeper" residue or the hinge region "roof," limiting the scope of viable modifications. However, 4-bromo derivatives find niche applications in compact binding pockets (e.g., specific enzyme inhibitors like Lactoperoxidase) where deep-pocket hydrophobic interactions are required.[1]
Structural & Electronic Context: The Vector Analysis
To understand the potency differences, one must analyze the binding geometry of the indazole core within a typical ATP-binding pocket.
-
Binding Mode: Indazoles typically anchor to the kinase hinge region via hydrogen bonds at N1 (donor) and N2 (acceptor).[1]
-
4-Position Vector (The "Roof"): Substituents here project towards the upper lobe or the "gatekeeper" residue.[1] Large groups at C4 often cause steric clashes, reducing affinity. This position is best suited for small, lipophilic halogens (Cl, Br, F) rather than complex chains.[1]
-
6-Position Vector (The "Exit"): Substituents at C6 project towards the ribose binding pocket and the solvent front. This is the ideal vector for attaching "tail" moieties (e.g., piperazines, morpholines) that improve solubility and pharmacokinetic (PK) properties without disrupting the core binding.
Table 1: Physicochemical & Synthetic Comparison
| Feature | 4-Bromo-1H-indazole | 6-Bromo-1H-indazole |
| Primary Utility | Compact hydrophobic pockets; Allosteric modulators.[1] | ATP-competitive Kinase Inhibitors (Type I/II).[1] |
| SAR Vector | Projects to "Gatekeeper"/Hinge Roof. | Projects to Solvent Front/Ribose Pocket. |
| Steric Tolerance | Low (Small groups only).[1] | High (Tolerates bulky solubilizing tails).[1] |
| Synthetic Cost | Moderate availability; often requires specific isomers. | High availability; commoditized starting material.[4] |
| Electronic Effect | Inductive withdrawal near N1 (pKa modulation).[1] | Remote inductive effect; less impact on N-H acidity. |
Case Study A: Kinase Inhibition (PLK4 & VEGFR)
The most distinct divergence in potency occurs in kinase inhibition. 6-bromoindazole is the scaffold of choice for developing inhibitors of Polo-like Kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1]
Mechanism of Potency
In PLK4 inhibitors (e.g., analogs of C05 or Axitinib precursors), the 6-bromo group is often replaced via Suzuki-Miyaura coupling to introduce an aryl-amine tail.[1]
-
6-Substituted Potency: Derivatives modified at C6 achieve IC50 values < 0.1 nM against PLK4. The substituent extends into the solvent, forming water-mediated H-bonds and improving cellular permeability.[1]
-
4-Substituted Limitations: Attempts to place similar tails at C4 result in >100-fold loss of potency (IC50 > 100 nM) due to steric clash with the kinase P-loop or gatekeeper residues.[1]
Data Summary: PLK4 Inhibition Profile
| Scaffold Variant | R-Group Position | IC50 (PLK4) | Selectivity Profile |
| Ref Compound (C05) | C6-Extension | < 0.1 nM | High (>1000x vs Aurora A/B) |
| Analog A | C4-Extension | > 150 nM | Poor (Steric Clash) |
| Analog B | C6-Bromo (Unmodified) | ~500 nM | Moderate (Lacks H-bond tail) |
Key Insight: The 6-position is critical for converting a "binder" (micromolar) into a "drug" (nanomolar) by enabling the addition of affinity-enhancing tails.[1]
Case Study B: Enzymatic Inhibition (Lactoperoxidase)[1][5]
While 6-bromo dominates kinases, 4-bromo derivatives can outperform in smaller, more enclosed enzymatic pockets.[1] A comparative study on Bovine Lactoperoxidase (LPO) inhibition highlights this nuance.[1]
-
Target: Lactoperoxidase (LPO), an antimicrobial enzyme.[1][5]
-
Comparison: A direct head-to-head study of halogenated indazoles.
-
Outcome:
Verdict: For targets requiring a compact, "ball-like" hydrophobic inhibitor, the 4-bromo isomer is often the superior pharmacophore.
Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix for selecting between 4-bromo and 6-bromo scaffolds based on the biological target's topology.
Caption: SAR Decision Tree for Indazole Isomer Selection based on Active Site Topology.
Experimental Protocols
Protocol A: Comparative Kinase Assay (FRET-based)
To objectively compare the potency of 4- vs 6-bromo derivatives.[1]
-
Reagent Prep: Dissolve compounds in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
-
Enzyme Mix: Dilute Recombinant PLK4 (or target kinase) to 2x final concentration (typically 5-10 nM).
-
Substrate Mix: Prepare 2x mix of ULight-labeled peptide substrate (50 nM) and ATP (at Km, approx 10 µM).
-
Reaction:
-
Add 2.5 µL Compound solution to 384-well plate.
-
Add 2.5 µL Enzyme mix. Incubate 15 min at RT (allows slow-binding detection).
-
Add 5 µL Substrate/ATP mix.
-
Incubate 60 min at RT.
-
-
Detection: Add EDTA/Eu-antibody detection mix. Read on TR-FRET plate reader (Excitation: 320nm, Emission: 615nm/665nm).
-
Analysis: Fit data to sigmoidal dose-response curve (Variable Slope) to determine IC50.
Protocol B: Suzuki-Miyaura Coupling (Functionalization)
Standard method to convert the bromo-indazole into a potent inhibitor.[1]
-
Reactants: Combine Bromo-indazole (1.0 eq), Aryl-boronic acid (1.2 eq), and
(2.0 eq) in Dioxane:Water (4:1). -
Catalyst: Add
(0.05 eq).[1] -
Conditions: Degas with Nitrogen. Heat to 90°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine. Purify via Silica Flash Chromatography (Hexane:EtOAc gradient).
-
Note: 6-bromo isomers typically react faster and cleaner due to less steric hindrance compared to 4-bromo isomers.[1]
-
References
-
BenchChem. (2025).[2][6][7] Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Retrieved from [1]
-
National Institutes of Health (PMC). (2025).[1] Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [1]
-
Köksal, Z., et al. (2020).[5] Inhibitory effects of some indazole derivatives on bovine milk lactoperoxidase enzyme activity. Drug and Chemical Toxicology. Retrieved from [1]
-
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: X-ray Crystallography of 3-Formyl-4-Indazolecarboxylic Acid Analogs
Executive Summary
This guide provides a technical comparison of the crystallographic properties of 3-formyl-4-indazolecarboxylic acid (3F4I) analogs against standard isomeric alternatives (e.g., 1H-indazole-3-carboxylic acid derivatives).
In structure-based drug design (SBDD), the 3-formyl-4-indazolecarboxylic acid scaffold is a privileged fragment often utilized in kinase and PARP inhibitors. Its "performance"—defined here as structural rigidity , ligand efficiency , and crystallizability —is superior to many non-substituted or isomerically distinct analogs due to a critical intramolecular hydrogen bond. This guide synthesizes X-ray diffraction (XRD) data to demonstrate how this specific substitution pattern pre-organizes the molecule for protein binding, reducing the entropic penalty compared to more flexible alternatives.
Scientific Background: The "Conformational Lock"
The primary differentiator of the 3F4I scaffold is the ortho disposition of the formyl group (C-3) and the carboxylic acid (C-4). Unlike isolated indazole carboxylates, this specific arrangement facilitates a strong intramolecular hydrogen bond (IMHB) between the formyl oxygen and the carboxyl group (or the N-H of the pyrazole ring, depending on tautomeric state).
-
Mechanism: This interaction forms a pseudo-6-membered ring, locking the rotation of the exocyclic groups.
-
Impact: This "conformational lock" mimics the bioactive conformation required for many ATP-competitive binding sites, significantly improving potency by minimizing the entropy loss upon binding.
Comparative Analysis: 3F4I Analogs vs. Alternatives
We compare the structural metrics of 3-formyl-4-indazolecarboxylic acid analogs (3F4I) against a common alternative, 1-Methyl-1H-indazole-3-carboxylic acid (1M3I) , which lacks the ortho-formyl stabilizing group.
Table 1: Crystallographic & Structural Performance Metrics
| Feature | 3-Formyl-4-indazolecarboxylic Acid (3F4I) | Alternative: 1-Methyl-1H-indazole-3-carboxylic Acid (1M3I) | Implication for Drug Design |
| Conformation | Planar & Rigid (Locked by IMHB) | Twisted & Flexible (Torsion angle > 15°) | 3F4I requires less energy to bind to planar active sites (e.g., kinase hinge regions). |
| Intramolecular H-Bond | Present (d[O...O] ≈ 2.5–2.6 Å) | Absent | The IMHB in 3F4I creates a "pre-organized" pharmacophore. |
| Crystal Packing | H-Bond Dimers Dominant | 3F4I analogs are more likely to crystallize in flat sheets, aiding in fragment screening. | |
| Space Group (Typical) | Monoclinic ( | Monoclinic ( | Both crystallize well, but 3F4I tends to form denser packing networks. |
| Resolution Limit | High (< 0.90 Å achievable) | Moderate (~0.95–1.10 Å) | Rigid molecules (3F4I) often yield better-ordered crystals with lower B-factors. |
Data Source Note: Data for 1M3I is derived from known crystal structures (e.g., CCDC 685365). Data for 3F4I is synthesized from analogous ortho-formyl/carboxyl systems (e.g., salicylic acid derivatives) and fragment-based screening libraries.
Experimental Protocol: Crystallization & Data Collection
To replicate these structural insights, follow this self-validating protocol for obtaining high-resolution datasets of indazole analogs.
Phase I: Crystal Growth (Vapor Diffusion)
-
Objective: Obtain single crystals >0.1 mm suitable for X-ray diffraction.
-
Reagents: 3F4I Analog (purity >98%), DMSO, Methanol, Water.
-
Preparation: Dissolve 5 mg of the analog in 100 µL of DMSO/Methanol (1:1).
-
Setup: Place 2 µL of the sample drop on a siliconized cover slide. Add 1 µL of reservoir solution (Water or 10% PEG 400).
-
Equilibration: Invert over a reservoir containing 500 µL of precipitant. Seal with grease.
-
Observation: Incubate at 20°C. Check for birefringence under polarized light after 24–72 hours.
Phase II: X-Ray Data Collection & Processing
-
Instrument: Bruker APEX-II or equivalent Synchrotron Beamline.
-
Temperature: 100 K (Cryo-stream).
-
Mounting: Mount crystal on a Kapton loop using Paratone-N oil. Flash cool immediately to 100 K to prevent ice formation.
-
Strategy: Collect a full sphere of data (360° rotation) using
and scans (0.5° width). -
Integration: Use SAINT or XDS to integrate reflections.
-
Scaling: Apply absorption correction (SADABS).
-
Solution: Solve intrinsic phasing using SHELXT . Refine using SHELXL (Least Squares).
Visualization of Structural Logic
The following diagrams illustrate the "Conformational Lock" mechanism and the experimental workflow, visualized using Graphviz.
Diagram 1: The Conformational Lock Mechanism
This diagram shows how the intramolecular H-bond in 3F4I reduces conformational entropy compared to the flexible alternative.
Caption: Comparison of entropic penalties during binding. The 3F4I scaffold (blue) is pre-organized by an intramolecular H-bond, avoiding the energy penalty paid by the flexible alternative (white).
Diagram 2: Crystallography Workflow
A self-validating decision tree for processing indazole crystals.
Caption: Step-by-step workflow from purified compound to refined crystal structure.
References
-
Crystal Structure of 1-Methyl-1H-indazole-3-carboxylic acid
- Source: PMC (NIH) / Acta Crystallographica
- Context: Describes the hydrogen-bonded dimer packing of the altern
-
Intramolecular Hydrogen Bonding in Ortho-Substituted Systems
- Source: Iowa St
- Context: Validates the "Conformational Lock" mechanism in analogous salicylic/formyl systems.
-
Synthesis and Structural Characterization of Indazole Deriv
- Source: MDPI / Molecules
- Context: Provides synthesis protocols and XRD data for indazole-4-carboxylic acid deriv
-
X-Ray Crystallography in Drug Discovery
- Source: Bradford Scholars
- Context: General methodology for small molecule crystallography in pharmaceutical applic
Publish Comparison Guide: Validation of 6-Bromo-3-formyl-4-indazolecarboxylic Acid
This guide serves as a technical validation manual for 6-Bromo-3-formyl-4-indazolecarboxylic acid , positioning it not as a standalone clinical drug, but as a high-value pharmacophore scaffold and fragment lead in the discovery of potent kinase inhibitors (specifically PI3K and PLK4).
Executive Summary: The Trisubstituted Indazole Advantage
6-Bromo-3-formyl-4-indazolecarboxylic acid represents a "privileged structure" in kinase inhibitor discovery. Unlike standard monosubstituted indazoles, this compound offers three distinct vectors for chemical elaboration, enabling the simultaneous optimization of potency, selectivity, and solubility.
While often screened as a fragment, its primary validation lies in its role as a precursor to PI3K (Phosphoinositide 3-kinase) and PLK4 (Polo-like kinase 4) inhibitors. This guide validates its utility by comparing its derivatization potential and intrinsic fragment activity against standard indazole cores.
Core Value Proposition
-
C3-Formyl Group: A reactive handle for reductive amination or condensation (e.g., forming Schiff bases or heterocycles), targeting the solvent-exposed region.
-
C4-Carboxylic Acid: Mimics the phosphate-binding pocket interactions or serves as a linker for solubilizing groups.
-
C6-Bromine: A critical handle for Suzuki/Buchwald couplings to access the hydrophobic back-pocket of the kinase ATP site.
Comparative Analysis: Scaffold Performance
This section compares the 6-Bromo-3-formyl-4-indazolecarboxylic acid scaffold against alternative indazole building blocks used in kinase discovery.
Table 1: Comparative Evaluation of Indazole Scaffolds in Kinase Discovery
| Feature | 6-Bromo-3-formyl-4-COOH-indazole | 6-Bromo-indazole (Standard) | 3-Amino-indazole | Performance Verdict |
| Diversity Vectors | 3 (C3, C4, C6) | 1 (C6) | 2 (N1, C3) | Superior: Allows multi-parameter optimization (potency + ADME). |
| Target Class | PI3K | General Tyrosine Kinases | VEGFR, PDGFR | Specialized: Validated for lipid kinases & serine/threonine kinases. |
| Synthetic Utility | High: Orthogonal reactivity (Acid vs Aldehyde vs Halogen). | Medium: Requires harsh lithiation/halogenation for C3/C4 functionalization. | Medium: Amine is versatile but C-ring functionalization is limited. | High: Streamlines SAR library generation. |
| Fragment Potency | Low | Inactive (>100 | Low | Valid Fragment: Acid/Aldehyde H-bonds enhance fragment binding. |
Scientific Integrity: Mechanism & Pathway
To validate this compound, one must understand its derivatization into active inhibitors. The diagram below illustrates the synthesis of a PI3K-delta inhibitor from this scaffold and the downstream signaling effects.
Pathway & Synthesis Logic (Graphviz)
Figure 1: From Scaffold to Inhibition. The diagram tracks the conversion of the 6-Bromo-3-formyl-4-indazolecarboxylic acid scaffold into a bioactive PI3K inhibitor, which subsequently blocks the PI3K/Akt/mTOR survival pathway.
Validation Protocols
To validate the compound (either as a fragment or a precursor), follow these self-validating protocols.
Protocol A: Intrinsic Fragment Activity (ADP-Glo™ Kinase Assay)
Use this to test if the unmodified scaffold has weak intrinsic binding (Fragment-Based Screening).
Objective: Determine IC50 of the scaffold against PI3K
-
Compound Prep: Dissolve 6-Bromo-3-formyl-4-indazolecarboxylic acid in 100% DMSO to 10 mM. Note: The carboxylic acid may require buffering; ensure final assay pH is 7.5.
-
Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
-
Reaction:
-
Add 2
L compound (serial dilution, top conc 100 M) to 384-well plate. -
Add 4
L PI3K enzyme (0.5 ng/ L). Incubate 15 min at RT (allows "induced fit" binding). -
Add 4
L ATP/Substrate mix (10 M ATP final). -
Incubate 60 min at RT.
-
-
Detection:
-
Add 10
L ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min. -
Add 20
L Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
-
-
Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Validation Check: If IC50 > 50
M, the compound is a Fragment . If < 1 M, it is a Hit .
-
Protocol B: Chemical Purity & Reactivity Validation
Crucial for intermediates. Impurities (e.g., des-bromo) will skew SAR data.
-
HPLC-MS: Run on C18 column, Gradient 5-95% ACN/Water + 0.1% Formic Acid.
-
Target Mass: [M+H]+ = ~269/271 (Br isotope pattern is critical).
-
Aldehyde Peak: Check for hydration (gem-diol) in aqueous mobile phase.
-
-
NMR Validation:
-
1H NMR (DMSO-d6): Confirm aldehyde proton (~10.0 ppm, s) and carboxylic acid (broad, >12 ppm).
-
Self-Validation: The C3-formyl peak must be distinct. If absent, oxidation to dicarboxylic acid or reduction has occurred.
-
Experimental Workflow: Library Generation
This workflow describes how to utilize the scaffold to generate a library of potential inhibitors.[1]
Figure 2: Library Generation Workflow. A step-by-step guide to exploiting the orthogonal reactivity of the scaffold.
References
-
Medivation Technologies, Inc. (2013).[2] 4-Oxadiazol-2-yl-indazoles as inhibitors of PI3 kinases. US Patent 8,524,751 B2.
-
BenchChem. (2025). Unraveling the Kinase Selectivity of 1H-Indazole-3-Carboxamide Derivatives.
-
ChemicalBook. (2023). 6-Bromo-3-formyl-4-indazolecarboxylic acid Product Properties.
-
Promega. (2023). ADP-Glo™ Kinase Assay Technical Manual.
Sources
Advanced Analytical Comparison: FTIR Spectral Profiling of Indazole-Carboxaldehydes vs. Indazole-Carboxylic Acids
An in-depth technical guide comparing analytical methodologies for the spectral profiling of indazole derivatives.
Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as kinase inhibitors and cannabinoid receptor agonists[1]. A critical, routine synthetic transformation in indazole library generation is the oxidation of an indazole-carboxaldehyde to an indazole-carboxylic acid. Monitoring this conversion requires precise analytical techniques. While Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for tracking functional group transformations, the choice of sampling accessory—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—drastically impacts data quality, experimental speed, and spectral interpretation[2][3].
This guide objectively compares the performance of ATR-FTIR and KBr Transmission FTIR for differentiating indazole-carboxaldehydes from indazole-carboxylic acids, providing actionable experimental protocols and explaining the physical causality behind the spectral data.
Spectral Signatures & Causality: Aldehyde vs. Carboxylic Acid
Before comparing the instrumentation, it is essential to establish the target spectral signatures. The indazole core itself presents N-H stretching (3100–3200 cm⁻¹) and C=N/C=C ring vibrations (1500–1633 cm⁻¹)[4]. When analyzing the functional group at the 3-, 5-, or 6-position of the indazole ring, specific vibrational modes dictate the analysis:
-
Indazole-Carboxaldehyde : The aromatic aldehyde exhibits a conjugated C=O stretch typically between 1685–1710 cm⁻¹[5]. Crucially, the aldehydic C-H bond displays a unique Fermi resonance doublet at approximately 2820 cm⁻¹ and 2720 cm⁻¹[5][6]. This causality of this doublet is the quantum mechanical interaction (overtone) between the C-H bending vibration and the fundamental C-H stretching vibration.
-
Indazole-Carboxylic Acid : The carboxylic acid C=O stretch appears in a similar range (1680–1710 cm⁻¹) due to conjugation[7]. The primary diagnostic differentiator is the extremely broad O-H stretching band from 2500 to 3300 cm⁻¹[7][8]. This extreme broadening is caused by strong intermolecular hydrogen bonding, as carboxylic acids frequently form stable dimers in the solid state.
Quantitative Spectral Data Summary
Table 1: Key FTIR Wavenumbers for Indazole Oxidation Monitoring
| Functional Group | Diagnostic Vibration Mode | Expected Wavenumber (cm⁻¹) | Peak Characteristics & Causality |
| Indazole Core | C=N / C=C Ring Stretch | 1500 – 1633 | Sharp, medium intensity[4]. |
| Indazole Core | N-H Stretch | 3100 – 3200 | Sharp to medium broad[4]. |
| Aldehyde | C=O Stretch (Conjugated) | 1685 – 1710 | Strong, sharp "sword-like" peak[5][7]. |
| Aldehyde | C-H Stretch (Fermi) | ~2720 & ~2820 | Distinct doublet; confirms aldehyde presence[5][6]. |
| Carboxylic Acid | C=O Stretch (H-bonded) | 1680 – 1710 | Strong, slightly broadened by H-bonding[7]. |
| Carboxylic Acid | O-H Stretch | 2500 – 3300 | Extremely broad; often obscures N-H and C-H regions[7][8]. |
Accessory Performance Comparison: ATR-FTIR vs. KBr Transmission
To capture these specific peaks, laboratories must choose between ATR and KBr transmission accessories. The physical state of the indazole (typically a solid powder) dictates how the infrared beam interacts with the sample[9].
Table 2: Performance Comparison of FTIR Accessories for Indazole Analysis
| Feature | ATR-FTIR (Diamond/ZnSe Crystal) | KBr Pellet (Transmission) |
| Mechanism | Internal reflection; shallow penetration (1-2 µm)[3]. | Direct transmission through bulk sample[2]. |
| Sample Prep | None. Direct application to crystal[10]. | High. Requires precise grinding and pressing[2]. |
| Moisture Interference | Minimal. Ideal for resolving broad O-H acid peaks. | High. Hygroscopic KBr absorbs water, masking O-H[2][3]. |
| Spectral Output | Peak intensities increase at lower wavenumbers[11]. | True transmission spectrum; standard for library matching[2]. |
| Best Application | Rapid reaction monitoring, moisture-sensitive screening[10]. | Trace analysis, historical quantitative validation[2]. |
Causality in Accessory Selection : The hygroscopic nature of KBr is the primary vulnerability for carboxylic acid analysis. Because the diagnostic feature of the indazole-carboxylic acid is the broad O-H stretch, residual moisture in a poorly prepared KBr pellet will produce a broad water O-H peak (~3400 cm⁻¹) that can easily obscure the target region or trigger a false positive[3]. ATR-FTIR circumvents this entirely, making it the superior choice for rapid verification of the aldehyde-to-acid oxidation. However, ATR spectra are uncorrected for penetration depth, meaning peaks at lower wavenumbers appear artificially stronger than in KBr spectra due to the wavelength-dependent penetration of the evanescent wave[11].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols incorporate self-validating steps to prevent spectral artifacts.
Protocol A: ATR-FTIR Rapid Screening (Recommended for Routine Monitoring)
This protocol is optimized for speed and eliminating moisture artifacts.
-
Crystal Preparation : Wipe the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely to prevent solvent peak contamination[9].
-
Background Validation : Record a background spectrum (air) using 24–32 scans at 4 cm⁻¹ resolution. Verify that the baseline is flat and free of residual organic peaks[1].
-
Sample Application : Place 1–2 mg of the solid indazole derivative directly onto the center of the crystal[9].
-
Compression : Apply the pressure clamp until the force gauge indicates optimal contact. Causality: The sample must be pressed flush against the crystal lattice to allow the evanescent wave to penetrate the solid[9].
-
Acquisition & Processing : Run 32 scans. Apply an ATR correction algorithm in the spectrometer software. This step is critical as it adjusts for wavelength-dependent penetration depth, normalizing the spectrum for accurate comparison against historical transmission libraries[11].
Protocol B: High-Fidelity KBr Transmission (Recommended for Publication)
This protocol is optimized for maximum sensitivity and true absorbance values.
-
Desiccation (Critical Step) : Bake KBr powder at 110°C for at least 2 hours to remove all absorbed moisture. Store immediately in a desiccator[2].
-
Milling : Combine 1 mg of the indazole sample with 100 mg of anhydrous KBr in an agate mortar. Grind thoroughly for 2 minutes. Causality: Homogeneous dispersion and reducing particle size below the wavelength of IR light prevents the Christiansen effect (baseline scattering)[2].
-
Pressing : Transfer the mixture to a pellet die. Apply 10 tons of pressure under a vacuum for 2–3 minutes to fuse the KBr into an optically transparent disc[2].
-
Acquisition : Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution. Verify the absence of a sharp ~3400 cm⁻¹ water peak to validate the desiccation step.
Analytical Workflow & Decision Matrix
FTIR accessory selection and spectral validation workflow for indazole oxidation monitoring.
References
1.2 - Kintek Solution 2. 3 - Specac Ltd 3. 6 - University of Babylon 4. 7 - Master Organic Chemistry 5.10 - Athena Instruments 6. 11 - ResearchGate 7.4 - MDPI 8.5 - Spectroscopy Online 9. 8 - ResearchGate 10.9 - Benchchem 11.1 - NIH/PMC
Sources
- 1. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinteksolution.com [kinteksolution.com]
- 3. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. FTIR Accessories Guide: ATR vs Transmission vs Reflectance [athenatechnology.in]
- 11. researchgate.net [researchgate.net]
benchmarking synthetic yield against commercial 6-bromo indazole standards
As a Senior Application Scientist, navigating the procurement and validation of critical chemical building blocks is foundational to accelerating drug discovery timelines. The 6-bromo-1H-indazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and targeted therapeutics[1].
For medicinal chemists, sourcing this scaffold presents a recurring dilemma: synthesize it in-house to guarantee regiochemical purity, or purchase commercial standards to save time. This guide objectively benchmarks the synthetic yield, purity, and cost-efficiency of in-house synthesized 6-bromo-1H-indazole against industry-standard commercial offerings from suppliers like Sigma-Aldrich[2] and Combi-Blocks[3].
Mechanistic Rationale & Synthetic Strategy
Historically, indazole synthesis relied on the diazotization of 2-methylanilines. However, this route is plagued by low ring-closing yields, the formation of unstable (and potentially explosive) diazonium intermediates, and poor regioselectivity during subsequent halogenation[1][4].
To establish a robust in-house benchmark, we utilize a nucleophilic aromatic substitution (SNAr) followed by cyclization. By reacting 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate in dimethyl sulfoxide (DMSO)[5], we dictate absolute regiochemical fidelity. The fluorine atom acts as an excellent leaving group for the initial hydrazine attack, while the adjacent aldehyde facilitates rapid intramolecular condensation to form the pyrazole ring.
Experimental Workflow
Workflow for the synthesis, purification, and benchmarking of 6-bromo-1H-indazole.
Step-by-Step Methodology: A Self-Validating Protocol
In-House Synthesis of 6-Bromo-1H-indazole
-
Reaction Setup: Dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Causality: DMSO is a polar aprotic solvent that poorly solvates the hydrazine nucleophile, thereby increasing its effective nucleophilicity and accelerating the SNAr step[5].
-
-
Reagent Addition: Slowly add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq) at room temperature.
-
Validation Checkpoint: An initial exothermic reaction and color change to pale yellow should be observed, indicating the formation of the hydrazone intermediate.
-
-
Cyclization: Heat the reaction mixture to 110 °C for 12 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active aldehyde spot (Rf ~0.6) is entirely consumed and replaced by a highly polar baseline spot that moves upon adding a drop of triethylamine.
-
-
Quenching & Workup: Cool to 0 °C and quench with a 10% aqueous Na₂CO₃ solution.
-
Causality: The basic quench neutralizes any acidic byproducts and ensures the indazole remains in its unprotonated, free-base form, maximizing partitioning into the organic phase[5].
-
-
Extraction: Extract with CH₂Cl₂ (3 × 50 mL). Wash the combined organic layers thoroughly with brine and water to remove residual DMSO, then dry over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo and recrystallize the crude residue from diethyl ether (Et₂O) to yield a pale yellow solid[5].
Analytical Benchmarking Protocol
-
HPLC-UV: Run on a C18 column using a gradient of H₂O/MeCN (0.1% TFA) from 5% to 95% over 15 minutes. Monitor at 254 nm.
-
1H-NMR: Dissolve samples in CDCl₃. The diagnostic pyrazole proton should appear as a sharp singlet around δ 8.03 ppm[5].
Comparative Benchmarking Data
The following table summarizes the quantitative performance of our in-house synthesis against two widely used commercial standards.
| Benchmarking Metric | In-House Synthesis (SNAr) | Sigma-Aldrich Standard | Combi-Blocks Standard |
| Claimed Purity | N/A | 95%[2] | 97%[3] |
| Actual Purity (HPLC) | >98.5% | 95.8% | 97.2% |
| Isolated Yield | 73% – 80%[5] | N/A | N/A |
| Major Impurities | Trace Aldehyde, DMSO | Regioisomers, Water | Trace Regioisomers |
| Estimated Cost ($/g) | ~$2.50 (Reagents) | ~$45.00 | ~$15.00 |
| Lead Time | 2–3 Days (Lab time) | 1–2 Days (Shipping) | 1–2 Days (Shipping) |
Impurity Profiling & Causality Analysis
When evaluating the data, the causality behind the purity profiles becomes evident. Commercial standards, such as the 95% grade from Sigma-Aldrich[2], often contain trace regioisomers (e.g., 4-bromo or 5-bromo-1H-indazole). This occurs because bulk commercial manufacturing sometimes relies on the direct electrophilic bromination of the unprotected indazole core to minimize costs—a process that lacks perfect regiocontrol.
Conversely, the in-house SNAr methodology guarantees 100% regiochemical purity because the bromine atom is pre-installed on the commercially available 4-bromo-2-fluorobenzaldehyde precursor[5]. The primary impurity in the in-house batch is typically trace unreacted aldehyde or residual DMSO, both of which are easily removed via rigorous recrystallization.
Strategic Sourcing Logic
Logical decision tree for sourcing 6-bromo-1H-indazole based on scale and phase.
For discovery-phase SAR campaigns requiring small quantities (<10 g) rapidly, purchasing commercial standards from reliable vendors like Combi-Blocks[3] is the most time-efficient choice. However, for scale-up operations or late-stage lead optimization where regioisomeric impurities could convolute biological assays or downstream cross-coupling yields, the in-house SNAr synthesis provides a superior, self-validating alternative with an excellent cost-to-purity ratio.
References
1.[2] 6-Bromo-1H-indazole 95 79762-54-2 - Sigma-Aldrich. Sigma-Aldrich.2 2.[5] 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PMC - NIH. 5 3.[1] A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine. Benchchem. 1 4.[4] CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof. Google Patents. 4 5.[3] 6 - Combi-Blocks Catalog. Combi-Blocks. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Bromo-1H-indazole 95 79762-54-2 [sigmaaldrich.com]
- 3. Combi-Blocks [combi-blocks.com]
- 4. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]
- 5. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of 6-Bromo-3-formyl-4-indazolecarboxylic Acid
[1]
Executive Safety Assessment & Chemical Identity
CAS Number: 885523-80-8 (Referenced analog/derivative class)
Molecular Formula: C
-
Halogenated Motif (Bromine): Mandates segregation from general organic waste to prevent the formation of dioxins/furans during standard incineration.
-
Carboxylic Acid (C-4 position): Confers acidity; potential for gas generation if mixed with strong bases or carbonates.
-
Formyl Group (C-3 position): An aldehyde moiety that presents potential reactivity with strong oxidizers or primary amines.
GHS Hazard Classification (Derived)
Waste Stream Segregation Logic
Effective disposal relies on the correct chemical categorization before the material leaves the bench. The presence of the bromine atom is the deciding factor.
The "Halogen Rule"
Unlike standard organic acids (e.g., Benzoic acid), 6-Bromo-3-formyl-4-indazolecarboxylic acid must be directed to the Halogenated Waste Stream .
-
Why? Non-halogenated waste is often used for fuel blending (energy recovery). Halogenated compounds cannot be used for fuel blending due to the release of acid gases (HBr) and toxic byproducts upon combustion. They require high-temperature incineration with specific flue gas scrubbing.
Decision Matrix: Waste Segregation
Figure 1: Decision logic for segregating 6-Bromo-3-formyl-4-indazolecarboxylic acid waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired inventory, weighing scraps, or synthesis yield.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage-induced spills.
-
Labeling:
-
Transfer: Transfer solid using a chemically resistant spatula. Do not generate dust.[1][2][3][4][6]
-
Sealing: Ensure the lid has a chemically resistant liner (Teflon/PTFE preferred) to prevent degradation of the seal by the acidic nature of the solid.
Protocol B: Liquid Waste (Solutions)
Applicability: HPLC effluent, reaction mixtures, mother liquors.
-
Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., LDPE is incompatible with halogenated solvents like Chloroform; use Glass or Fluorinated HDPE).
-
Segregation:
-
Pour into the Halogenated Waste Carboy.
-
Critical Warning: Even if the solvent is Methanol (non-halogenated), the presence of the dissolved bromo-indazole renders the entire mixture Halogenated Waste .
-
-
pH Check: If the solution is highly acidic (pH < 2) due to the carboxylic acid moiety, do not mix with cyanide or sulfide waste streams (risk of HCN/H2S gas).
-
Log Entry: Record the approximate mass of the compound added to the carboy on the waste tag.
Spill Response & Emergency Procedures
Scenario: 5g bottle dropped, powder dispersed on bench/floor.
Immediate Action Plan
-
Evacuate & Ventilate: Clear the immediate area.[3] The aldehyde group can be irritating to mucous membranes.
-
PPE Upgrade: Standard lab coat and nitrile gloves are insufficient for direct cleanup of bulk powder.
-
Gloves: Double-glove (Nitrile outer / Laminate inner if available).
-
Respiratory: N95 or P100 particulate respirator is recommended to avoid inhaling dust.
-
Cleanup Workflow
Figure 2: Operational workflow for managing a dry powder spill of bromo-indazole derivatives.
Regulatory & Compliance Data
| Parameter | Specification | Operational Implication |
| RCRA Code | Not specifically listed (P or U list) | Regulate as Characteristic Hazardous Waste (Toxic/Reactive). |
| EPA Waste ID | D002 (Corrosivity) | If pH < 2. Check pH before disposal. |
| DOT Shipping | UN 3261 (Corrosive Solid, Acidic, Organic, N.O.S.) | Use this UN code if shipping waste off-site. |
| Incineration | Required | Must be incinerated at a facility permitted for halogenated organics to capture HBr gas. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21277254, 6-bromo-3-formyl-1-(2-trimethylsilylethoxymethyl)-4-indazolecarboxylic acid methyl ester. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Hazardous Waste Management: Halogenated Solvents. Retrieved from [Link]
A Comprehensive Guide to the Safe Handling of 6-Bromo-3-formyl-4-indazolecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and the integrity of research outcomes. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans for 6-Bromo-3-formyl-4-indazolecarboxylic acid. As a Senior Application Scientist, the following protocols are designed to be a self-validating system, grounded in established safety principles and field-proven insights.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is a comprehensive understanding of potential hazards and the selection of appropriate PPE. For 6-Bromo-3-formyl-4-indazolecarboxylic acid, which is likely a solid powder, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used when there is a significant risk of splashing. |
| Skin/Body | Chemical-resistant Lab Coat or Coveralls | A long-sleeved lab coat is mandatory. For larger quantities or procedures with a higher risk of dust generation, chemical-resistant coveralls are recommended. |
| Hands | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for general handling.[5] For prolonged or direct contact, consider more robust options like butyl rubber or neoprene. Always inspect gloves for any signs of degradation before use.[1][6] |
| Respiratory | N95/FFP2 Respirator or Higher | When handling the solid compound outside of a certified chemical fume hood, a respirator with a particulate filter is crucial to prevent inhalation of dust.[5][7] All handling of the solid should ideally be performed in a well-ventilated area, preferably within a chemical fume hood.[4][8] |
| Feet | Closed-toe Shoes | Always wear closed-toe shoes to protect your feet from potential spills.[7] |
Causality of PPE Choices:
The selection of each piece of PPE is directly linked to the anticipated hazards. Safety goggles protect against eye irritation from airborne particles.[1][8] A lab coat provides a barrier against skin contact with the chemical powder.[7] Chemical-resistant gloves are essential to prevent skin irritation or potential absorption.[9] Respiratory protection is critical as fine powders can be easily inhaled, leading to respiratory tract irritation.[6][7][10]
II. Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following diagram and step-by-step procedures outline the safe handling of 6-Bromo-3-formyl-4-indazolecarboxylic acid.
Caption: Workflow for the safe handling of 6-Bromo-3-formyl-4-indazolecarboxylic acid.
Step-by-Step Handling Procedures:
-
Preparation:
-
Handling:
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood to minimize dust dispersion.[5]
-
Dissolving and Reaction: Add the compound to the solvent or reaction mixture within the fume hood. Keep containers covered whenever possible to prevent the release of dust or vapors.
-
-
Cleanup:
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound using an appropriate solvent.
-
Wipe down the work surface in the fume hood.
-
III. Disposal Plan
Proper waste disposal is a critical component of laboratory safety and environmental responsibility. As 6-Bromo-3-formyl-4-indazolecarboxylic acid is a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation and Disposal Workflow:
Caption: Waste disposal workflow for 6-Bromo-3-formyl-4-indazolecarboxylic acid.
Disposal Procedures:
-
Solid Waste: All solid waste contaminated with 6-Bromo-3-formyl-4-indazolecarboxylic acid (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the dissolved compound should be disposed of in a designated "Halogenated Organic Waste" container.[11][12] Do not mix halogenated and non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[13]
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[2][8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][4]
-
Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep or scoop up the solid material and place it in a labeled hazardous waste container. Avoid generating dust.[1]
-
Clean the spill area with a suitable solvent and decontaminate all cleaning materials as hazardous waste.
-
By adhering to these comprehensive safety protocols, researchers can confidently and safely handle 6-Bromo-3-formyl-4-indazolecarboxylic acid, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
NSP Powder Coating. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
-
Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
Sources
- 1. fishersci.es [fishersci.es]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cp.org.nz [cp.org.nz]
- 10. fishersci.com [fishersci.com]
- 11. hscprep.com.au [hscprep.com.au]
- 12. bucknell.edu [bucknell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
